molecular formula C₂₆H₃₇Cl₂NO₇ B1144404 Vilanterol Acetate CAS No. 503068-35-7

Vilanterol Acetate

Katalognummer: B1144404
CAS-Nummer: 503068-35-7
Molekulargewicht: 546.48
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vilanterol Acetate, also known as Vilanterol Acetate, is a useful research compound. Its molecular formula is C₂₆H₃₇Cl₂NO₇ and its molecular weight is 546.48. The purity is usually 95%.
BenchChem offers high-quality Vilanterol Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vilanterol Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

503068-35-7

Molekularformel

C₂₆H₃₇Cl₂NO₇

Molekulargewicht

546.48

Synonyme

(α1R)-α1-[[[6-[2-[(2,6-Dichlorophenyl)methoxy]ethoxy]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol Acetate (Salt);  4-[(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol Acetate

Herkunft des Produkts

United States

Foundational & Exploratory

Vilanterol Acetate mechanism of action in bronchial smooth muscle

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Dynamics, Microkinetics, and Signal Transduction in Bronchial Smooth Muscle[1]

Executive Summary & Chemical Identity

Correction of Nomenclature: While the prompt references "Vilanterol Acetate," the clinically and pharmacologically relevant entity is Vilanterol Trifenatate (GW642444). Vilanterol is a basic amine; the trifenatate (triphenylacetate) salt is utilized to optimize stability and crystallinity for dry powder inhalation (DPI) formulations (e.g., Ellipta devices).[1] This guide focuses on the active moiety, Vilanterol , and its interaction with the


-adrenergic receptor (

-AR).[1][2][3][4][][6]

Vilanterol is a selective, ultra-long-acting


-agonist (uLABA) designed to overcome the pharmacokinetic limitations of salmeterol.[1][] Unlike its predecessors, Vilanterol exhibits a dual profile: the rapid onset  characteristic of formoterol and the 24-hour sustained duration  required for once-daily dosing.[] This distinct profile is governed by its unique "anchor-and-latch" membrane microkinetics.[]
Molecular Pharmacology: The -AR Interface

Vilanterol functions as a high-affinity partial agonist at the


-AR.[1][] Its efficacy stems from a specific molecular architecture: a saligenin headgroup (mimicking the endogenous ligand norepinephrine) linked to a lipophilic dichlorobenzyl tail via a long alkoxyalkyl chain.[1]
Selectivity and Potency Profile

Vilanterol demonstrates exceptional selectivity, minimizing off-target cardiac effects mediated by


-ARs.[1][]
ParameterValue (approx.)Biological Significance
Target

-Adrenergic Receptor
Bronchodilation
Selectivity Ratio >1000-fold vs.

-AR
Reduced tachycardia/palpitations
Selectivity Ratio >400-fold vs.

-AR
Minimal metabolic/lipolytic effects
pEC50 (cAMP) ~10.4Sub-nanomolar potency
Intrinsic Efficacy ~70-90% (vs. Isoprenaline)Partial agonism (reduces receptor desensitization risk)
Signal Transduction Pathway

The relaxation of bronchial smooth muscle (BSM) is achieved through the canonical Gs-protein coupled cascade.[1][] Vilanterol binding induces a conformational change in the


-AR, exchanging GDP for GTP on the G

s subunit.[1]

Key Downstream Effectors:

  • PKA-Mediated Phosphorylation: Protein Kinase A (PKA) phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for the Calcium-Calmodulin complex.[1][]

  • 
     Channel Activation:  PKA gates large-conductance calcium-activated potassium channels (
    
    
    
    ), leading to potassium efflux, membrane hyperpolarization, and cessation of Voltage-Gated Calcium Channel (VGCC) influx.[1][]
Visualization: The Gs-cAMP-PKA Signaling Cascade

G cluster_membrane Plasma Membrane cluster_effectors Effectors Vilanterol Vilanterol Beta2AR β2-Adrenergic Receptor Vilanterol->Beta2AR Binding Gs Gs Protein (Activation) Beta2AR->Gs GDP/GTP Exchange AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Catalysis (ATP->cAMP) ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation MLCK MLCK (Inhibition) PKA->MLCK Phosphorylation (-) KCa BK-Ca Channels (Hyperpolarization) PKA->KCa Phosphorylation (+) Relaxation Bronchial Smooth Muscle Relaxation MLCK->Relaxation Reduced Myosin Cross-bridging KCa->Relaxation Decreased Ca2+ Influx

Caption: Vilanterol-induced signaling.[1][2][3][4][][7][8] Red nodes indicate initiation/messengers; Blue/Green/Yellow indicate protein effectors.[] Dashed lines represent inhibitory phosphorylation.

Microkinetic Theory: The "Plasmalemma Depot"

Why does Vilanterol last 24 hours while Salbutamol lasts 4? The answer lies in Microkinetic Membrane Partitioning .

Vilanterol is highly lipophilic.[] Upon inhalation, it does not merely bind to the receptor and leave. Instead, it partitions into the phospholipid bilayer of the bronchial smooth muscle cell.[1]

  • The Depot Effect: The drug accumulates in the membrane (plasmalemma), creating a local reservoir.[1]

  • Lateral Diffusion: Vilanterol approaches the

    
    -AR active site from within the membrane or the membrane-water interface, rather than solely from the aqueous phase.[]
    
  • Re-assertion: As the drug dissociates from the receptor, it is immediately recaptured by the membrane depot and can re-bind. This "fast-on, slow-off" behavior is functionally equivalent to infinite receptor occupancy during the dosing interval.[1][]

Visualization: Membrane Partitioning & Receptor Access

Microkinetics cluster_extracellular Extracellular Space (Lumen) FreeDrug Free Vilanterol Depot Membrane-Bound Vilanterol Reservoir FreeDrug->Depot Rapid Partitioning (Lipophilicity) Receptor β2-AR (Orthosteric Site) Depot->Receptor Lateral Diffusion (Fast Onset) Receptor->Depot Dissociation & Re-capture

Caption: The Microkinetic Model. Vilanterol partitions into the membrane (Yellow), accessing the receptor (Blue) laterally.[1] This reservoir prevents washout, ensuring 24h duration.[1]

Experimental Validation Protocols

To validate the Vilanterol MoA, two complementary protocols are standard: one molecular (cAMP) and one functional (Organ Bath).[1]

Protocol A: TR-FRET cAMP Accumulation Assay

Purpose: To quantify intrinsic efficacy and potency (pEC50) at the molecular level.[1] Methodology: Time-Resolved Fluorescence Resonance Energy Transfer.[]

  • Cell Culture: Use CHO-K1 cells stably expressing human

    
    -AR.[]
    
  • Reagent Prep: Prepare Vilanterol Trifenatate serial dilutions (10 pM to 10

    
    M) in stimulation buffer containing IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.
    
  • Incubation: Treat cells with Vilanterol for 30 minutes at 37°C.

  • Detection: Add Alexa Fluor® 647-labeled cAMP tracer and Europium-cryptate labeled anti-cAMP antibody.[]

  • Readout: Measure fluorescence ratio (665 nm/620 nm).

    • Logic: High endogenous cAMP competes with the tracer. Lower FRET signal = Higher Vilanterol activity. []

  • Analysis: Fit data to a 4-parameter logistic equation to derive pEC50.

Protocol B: Isometric Tension Recording (Guinea Pig Trachea)

Purpose: To demonstrate functional bronchodilation and duration of action. Methodology:

  • Tissue Prep: Isolate guinea pig tracheal rings; suspend in Krebs-Henseleit buffer (37°C, 95% O2/5% CO2).

  • Pre-contraction: Induce tonic contraction using Methacholine (EC80) or Histamine.[1][] Wait for stable plateau.

  • Dosing: Add cumulative concentrations of Vilanterol.

  • Measurement: Record reduction in tension (g) via force-displacement transducers.

  • Washout (Duration Test): After max relaxation, wash tissue continuously with fresh buffer for 1-4 hours.[1][]

    • Validation: Vilanterol-treated rings should maintain relaxation despite washout (due to membrane depot), whereas Salbutamol-treated rings will rapidly re-contract.[1][]

Comparative Pharmacology

The following table contrasts Vilanterol with other LABAs, highlighting why it is classified as a "uLABA" (Ultra-Long-Acting).

FeatureSalbutamol (SABA)Salmeterol (LABA)Vilanterol (uLABA)
Onset of Action Rapid (< 5 min)Slow (~30 min)Rapid (5-15 min)
Duration Short (4-6 h)Long (12 h)Ultra-Long (24 h)
Membrane Interaction Low (Hydrophilic)High (Lipophilic)Optimal (Amphiphilic)
Intrinsic Efficacy High (Full Agonist)Low (Partial Agonist)Moderate-High (Partial)
Clinical Dosing PRN (Rescue)BID (Twice Daily)QD (Once Daily)
References
  • Slack, R. J., et al. (2013). "In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action."[1][2][] Journal of Pharmacology and Experimental Therapeutics.

  • Cazzola, M., & Matera, M. G. (2014). "Novel long-acting bronchodilators for COPD and asthma."[1] British Journal of Pharmacology.[] [1][]

  • GlaxoSmithKline. "Prescribing Information: BREO ELLIPTA (fluticasone furoate and vilanterol inhalation powder)."[]

  • Tyson, K., et al. (2020). "Pharmacokinetics and Pharmacodynamics of Vilanterol in Asthma and COPD." Clinical Pharmacokinetics.

Sources

Preclinical Characterization of Vilanterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Clarification

Note on Nomenclature: While the prompt references "Vilanterol Acetate," the pharmaceutical standard for this molecule in preclinical and clinical development is Vilanterol Trifenatate (GW642444). Chemically, this is the triphenylacetate salt of vilanterol. This guide focuses on the Trifenatate salt, as it provides the crystallinity and stability required for dry powder inhaler (DPI) formulations, though the pharmacological activity resides in the vilanterol cation.

Vilanterol is a novel, ultra-long-acting


-adrenoceptor agonist (ultra-LABA) designed to overcome the limitations of salmeterol. Its core value proposition in drug development is its 24-hour duration of action , allowing for once-daily (QD) dosing, combined with a rapid onset of action. This guide details the critical preclinical workflows required to validate these properties.
Module 1: Structural Biology & Mechanism of Action[1]
1.1 The "Anchor and Latch" Kinetics

Vilanterol's distinctiveness lies in its lipophilicity and receptor binding kinetics. Unlike short-acting agonists (SABA), vilanterol partitions into the lipid bilayer of the airway smooth muscle cell membrane.

  • The Head (Saligenin): Binds to the orthosteric site of the

    
    -adrenoceptor (
    
    
    
    -AR).
  • The Tail (Lipophilic Chain): Interacts with exosite regions of the receptor or the membrane bilayer, creating a "depot" effect. This prevents rapid elution and sustains receptor occupancy.

1.2 Signal Transduction Pathway (Visualization)

The following diagram illustrates the G-protein coupled cascade initiated by Vilanterol, leading to bronchodilation.

G Vilanterol Vilanterol (Ligand) Beta2AR β2-Adrenoceptor Vilanterol->Beta2AR High Affinity Binding GsProtein Gs Protein (Activation) Beta2AR->GsProtein Coupling AC Adenylyl Cyclase GsProtein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Inhibit MLCK PKA->MLCK Phosphorylation KChannel Open K+ Channels (Hyperpolarization) PKA->KChannel Phosphorylation Relaxation Smooth Muscle Relaxation MLCK->Relaxation Decreased Ca++ Sensitivity KChannel->Relaxation Membrane Stabilization

Figure 1: The canonical


-adrenergic signaling cascade activated by Vilanterol, resulting in bronchodilation.
Module 2: In Vitro Pharmacology
2.1 Functional Potency & Selectivity

The primary objective in early screening is to establish the Selectivity Ratio . You must prove Vilanterol stimulates the lung


 receptor significantly more potently than the cardiac 

receptor to ensure a wide therapeutic index.

Protocol: cAMP Accumulation Assay

  • System: CHO-K1 cells stably transfected with human

    
    , 
    
    
    
    , or
    
    
    adrenoceptors.
  • Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Step-by-Step Workflow:

  • Cell Seeding: Plate CHO cells (2,000 cells/well) in 384-well plates. Incubate overnight.

  • Starvation: Replace medium with HBSS buffer containing IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Treatment: Add Vilanterol (serial dilutions from

    
     to 
    
    
    
    M). Include Isoproterenol as a full agonist positive control.
  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis/Detection: Add d2-labeled cAMP and Cryptate-labeled anti-cAMP antibody (HTRF kit).

  • Read: Measure fluorescence ratio (665nm/620nm). A decrease in signal indicates high endogenous cAMP.

Data Presentation: Comparative Potency (


) 
Compound

Potency (

)

Potency (

)
Selectivity (

)
Intrinsic Efficacy (% Iso)
Vilanterol 10.4 7.2 > 1000-fold ~90%
Salmeterol9.36.1> 1000-fold~40% (Partial)
Indacaterol9.87.5~200-fold~70%
Isoproterenol8.58.3~1-fold100% (Full)

Note: Vilanterol demonstrates higher intrinsic efficacy than Salmeterol, classifying it as a "strong partial" or "near-full" agonist.

Module 3: In Vivo Pharmacodynamics (The Guinea Pig Model)

The Dunkin-Hartley Guinea Pig is the gold standard for respiratory pharmacology because its airway autonomic innervation and receptor distribution closely mimic humans, unlike mice.

3.1 Protocol: Bronchoprotection Assay (Conscious)

This assay measures the drug's ability to protect against a spasmogen (histamine or methacholine) over time, establishing the Duration of Action .

Experimental Workflow:

  • Acclimatization: Train animals to sit in a plethysmography restrainer to minimize stress-induced artifact.

  • Baseline Measurement: Measure Specific Airway Conductance (

    
    ) using whole-body plethysmography.[1]
    
  • Drug Administration: Nebulize Vilanterol Trifenatate (0.25 - 50 µg/mL) via snout-only exposure for 10 minutes.

  • Challenge (Time Course):

    • At 1h, 12h, and 24h post-dose, challenge animals with Histamine (approx. 1-3 mM).

    • Control: Vehicle-treated animals must show >40% drop in

      
      .
      
  • Analysis: Calculate the % Inhibition of bronchoconstriction relative to vehicle.

3.2 Preclinical Development Pipeline (Visualization)

Workflow HitID Hit Identification (Receptor Binding) InVitro In Vitro Potency (CHO Cells cAMP) HitID->InVitro Selectivity ExVivo Ex Vivo Tissue (Guinea Pig Trachea) InVitro->ExVivo Onset/Offset InVivoPK In Vivo PK/PD (Conscious Guinea Pig) ExVivo->InVivoPK Duration (24h) Safety Safety Pharm (Dog Telemetry) InVivoPK->Safety Therapeutic Index

Figure 2: The sequential flow of preclinical assays required to validate Vilanterol's profile.

Module 4: Pharmacokinetics & Safety
4.1 Metabolism & Systemic Clearance

A critical safety feature of Vilanterol is its high clearance . While we want the drug to stay in the lung (retention), any drug swallowed or absorbed into the blood must be cleared rapidly to avoid cardiac side effects.

  • Primary Enzyme: CYP3A4.[2][3]

  • Metabolic Route: O-dealkylation.[3][4]

  • Metabolites: The primary metabolites are significantly less potent (

    
     agonist activity is negligible), rendering them pharmacologically inactive. This "soft drug" approach minimizes systemic toxicity.
    
4.2 Safety Pharmacology (Cardiovascular)

Since


 agonists can cause tachycardia (via reflex or direct 

crosstalk) and QTc prolongation, telemetry studies are mandatory.
  • Model: Beagle Dogs (implanted telemetry).

  • Dosing: Inhalation (dry powder) to mimic clinical route.

  • Endpoints: Heart Rate (HR), Arterial Pressure, ECG (QTc interval).

  • Success Criteria: No significant change in HR or QTc at estimated therapeutic clinical exposure (

    
    ).
    
References
  • Slack, R. J., et al. (2013).

    
    -adrenoceptor agonist with 24-hour duration of action." Journal of Pharmacology and Experimental Therapeutics. 
    
  • Harrell, A. W., et al. (2013).[4] "Metabolism and disposition of vilanterol, a long-acting

    
    -adrenoceptor agonist for inhalation use in humans." Drug Metabolism and Disposition. 
    
  • Nials, A. T., et al. (2010). "Preclinical pharmacology of Vilanterol Trifenatate." European Respiratory Journal.
  • FDA Center for Drug Evaluation and Research. (2013). "Pharmacology/Toxicology Review: Breo Ellipta (Fluticasone Furoate and Vilanterol Trifenatate)."

Sources

Vilanterol Acetate: A Technical Guide to its Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the cellular signaling pathways activated by Vilanterol Acetate, a selective long-acting beta2-adrenergic agonist (LABA). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms of Vilanterol, offering detailed experimental protocols and field-proven insights to facilitate further research and development in respiratory and cardiovascular therapeutics.

Introduction: The Therapeutic Significance of Vilanterol Acetate

Vilanterol Acetate is a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its efficacy stems from its high selectivity and prolonged activation of the beta2-adrenergic receptor (β2-AR), a member of the G-protein coupled receptor (GPCR) superfamily.[3][4] This sustained action, allowing for once-daily dosing, represents a significant advancement in patient care for chronic respiratory diseases.[4] Understanding the intricate signaling cascade initiated by Vilanterol is paramount for optimizing its therapeutic use and exploring novel applications.

The Core Signaling Cascade: From Receptor Binding to Gene Transcription

The pharmacological effects of Vilanterol are mediated through the canonical β2-AR signaling pathway, a well-characterized cascade involving a series of intracellular messengers and enzymatic activities.

Receptor Activation and G-Protein Coupling

Vilanterol binds to β2-adrenergic receptors located on the surface of airway smooth muscle cells.[2][3] This binding event induces a conformational change in the receptor, facilitating its coupling to the heterotrimeric Gs protein.[5] Upon coupling, the Gαs subunit exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), leading to its dissociation from the βγ subunits and subsequent activation of adenylyl cyclase.[5]

Vilanterol Vilanterol Acetate Beta2AR β2-Adrenergic Receptor Vilanterol->Beta2AR Binds Gs_inactive Gs Protein (GDP-bound) Beta2AR->Gs_inactive Activates Gs_active Gαs (GTP-bound) Gs_inactive->Gs_active GDP/GTP Exchange AdenylylCyclase Adenylyl Cyclase Gs_active->AdenylylCyclase Stimulates AdenylylCyclase Adenylyl Cyclase cAMP cAMP AdenylylCyclase->cAMP Catalyzes ATP ATP ATP->AdenylylCyclase PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PKA_active Active PKA PKA_inactive->PKA_active Activates CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus Translocates GeneTranscription Gene Transcription Nucleus->GeneTranscription Modulates

Figure 2: Downstream signaling cascade from cAMP to gene transcription.

Experimental Protocols for Pathway Analysis

The following section provides detailed, step-by-step methodologies for the quantitative analysis of key events in the Vilanterol-activated signaling pathway. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Quantification of Intracellular cAMP Levels

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the measurement of cAMP. The principle lies in the competition between cAMP in the sample and a known amount of enzyme-labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.

Methodology:

  • Cell Culture and Treatment:

    • Culture human airway smooth muscle cells (HASMCs) in appropriate media until confluent.

    • Wash cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation. [6] * Add varying concentrations of Vilanterol Acetate and incubate for a designated time at 37°C.

  • Cell Lysis:

    • Terminate the reaction by aspirating the medium and lysing the cells with 0.1 M HCl.

  • cAMP ELISA:

    • Add standards and samples to the wells of a 96-well plate pre-coated with a goat anti-rabbit IgG antibody.

    • Add alkaline phosphatase-conjugated cAMP and a rabbit polyclonal antibody specific to cAMP to each well.

    • Incubate at room temperature to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add p-nitrophenyl phosphate (pNPP) substrate and incubate.

    • Stop the reaction and measure the absorbance at 405 nm. The intensity of the color is inversely proportional to the cAMP concentration. [7] Data Presentation:

Treatment GroupVilanterol Conc. (nM)Mean Absorbance (405 nm)cAMP Concentration (pmol/mL)
Vehicle Control01.25 ± 0.085.2 ± 0.4
Vilanterol10.98 ± 0.0515.8 ± 1.1
Vilanterol100.65 ± 0.0445.3 ± 3.2
Vilanterol1000.32 ± 0.0398.7 ± 7.5
Forskolin (Positive Control)10 µM0.25 ± 0.02120.1 ± 9.3

Causality and Self-Validation:

  • Rationale for PDE inhibitor: The use of a PDE inhibitor is critical to prevent the rapid degradation of cAMP, ensuring that the measured levels accurately reflect the adenylyl cyclase activity stimulated by Vilanterol.

  • Positive Control (Forskolin): Forskolin directly activates adenylyl cyclase, bypassing the β2-AR. A robust response to forskolin confirms the integrity of the downstream signaling components (adenylyl cyclase and the assay itself).

  • Standard Curve: A standard curve with known cAMP concentrations must be run with every assay to ensure accurate quantification of the unknown samples.

Protocol 2: Measurement of PKA Activity

This protocol details a non-radioactive, ELISA-based assay to quantify the kinase activity of PKA. The assay measures the phosphorylation of a specific PKA substrate.

Methodology:

  • Sample Preparation:

    • Prepare cell lysates from Vilanterol-treated and control cells as described in the cAMP protocol, ensuring the lysis buffer contains phosphatase inhibitors.

  • PKA Activity Assay:

    • Add cell lysates to a 96-well plate pre-coated with a specific PKA substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 90 minutes to allow for substrate phosphorylation. [8] * Wash the plate and add a phospho-specific antibody that recognizes the phosphorylated substrate.

    • Add an HRP-conjugated secondary antibody.

    • Add TMB substrate and measure the absorbance at 450 nm. The color intensity is directly proportional to PKA activity.

Data Presentation:

Treatment GroupVilanterol Conc. (nM)Mean Absorbance (450 nm)PKA Activity (Fold Change)
Vehicle Control00.15 ± 0.021.0
Vilanterol10.32 ± 0.032.1
Vilanterol100.68 ± 0.054.5
Vilanterol1001.15 ± 0.097.7
8-Br-cAMP (Positive Control)100 µM1.35 ± 0.119.0

Causality and Self-Validation:

  • Rationale for Phosphatase Inhibitors: The inclusion of phosphatase inhibitors in the lysis buffer is crucial to preserve the phosphorylation state of proteins, including the substrates of PKA.

  • Positive Control (8-Br-cAMP): 8-Bromo-cAMP is a cell-permeable cAMP analog that directly activates PKA. A strong signal in this group validates the PKA activity assay itself.

  • Blank Wells: Wells without cell lysate should be included to determine the background signal.

Protocol 3: Detection of CREB Phosphorylation

This protocol describes the use of Western blotting to detect the phosphorylation of CREB at Serine 133, a key indicator of its activation.

Methodology:

  • Protein Extraction and Quantification:

    • Lyse Vilanterol-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a Bradford or BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. [9] * Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total CREB to serve as a loading control.

Data Presentation:

The results are typically visualized as bands on an autoradiogram or digital image. Densitometry can be used to quantify the band intensities.

Causality and Self-Validation:

  • Rationale for BSA Blocking: Milk-based blockers contain phosphoproteins (casein) that can cause high background when using phospho-specific antibodies. BSA is therefore the preferred blocking agent. [10]* Loading Control (Total CREB): Probing for total CREB ensures that any observed changes in phospho-CREB are due to changes in phosphorylation status and not variations in the amount of protein loaded.

  • Positive Control: A sample from cells treated with a known CREB activator (e.g., forskolin) should be included to confirm antibody performance and the responsiveness of the cellular system.

cluster_cAMP cAMP Assay cluster_PKA PKA Activity Assay cluster_CREB pCREB Western Blot cAMP_1 Cell Treatment (Vilanterol) cAMP_2 Cell Lysis (0.1 M HCl) cAMP_1->cAMP_2 cAMP_3 Competitive ELISA cAMP_2->cAMP_3 cAMP_4 Read Absorbance (405 nm) cAMP_3->cAMP_4 PKA_1 Cell Lysate Preparation PKA_2 Kinase Reaction (ATP + Substrate) PKA_1->PKA_2 PKA_3 ELISA for Phospho-Substrate PKA_2->PKA_3 PKA_4 Read Absorbance (450 nm) PKA_3->PKA_4 CREB_1 Protein Extraction (RIPA Buffer) CREB_2 SDS-PAGE & Transfer CREB_1->CREB_2 CREB_3 Antibody Incubation (pCREB & Total CREB) CREB_2->CREB_3 CREB_4 ECL Detection CREB_3->CREB_4

Figure 3: Experimental workflows for analyzing the Vilanterol signaling pathway.

Conclusion

Vilanterol Acetate exerts its therapeutic effects through the activation of a well-defined cellular signaling cascade, initiated by the binding to β2-adrenergic receptors and culminating in the modulation of gene expression. The experimental protocols detailed in this guide provide a robust framework for the quantitative analysis of this pathway. By understanding the intricacies of Vilanterol's mechanism of action, researchers can further explore its therapeutic potential and develop next-generation respiratory and cardiovascular drugs.

References

  • Shang, D., et al. (2010). β2-adrenergic antagonists suppress pancreatic cancer cell invasion by inhibiting CREB, NFκB and AP-1. Cancer Biology & Therapy, 10(1), 75-84. [Link]

  • PDBe. (2014, September 15). Beta-2 adrenergic receptor - A Nobel prize winning molecule [Video]. YouTube. [Link]

  • He, J., et al. (2002). The role of beta-adrenergic receptor signaling in cardioprotection. American Journal of Physiology-Heart and Circulatory Physiology, 283(4), H1497-H1504. [Link]

  • Microbe Notes. (2022, January 7). CAMP Test- Principle, Procedure, Types, Results, Uses, Limitations. [Link]

  • Bioauxilium Research Inc. (n.d.). THUNDER™ cAMP TR-FRET Assay Kit. Retrieved from [Link]

  • Kompa, J., et al. (2018). Structural and Functional Analysis of a β2-Adrenergic Receptor Complex with GRK5. Cell, 175(2), 439-451.e14. [Link]

  • Wang, Y., et al. (2023). β2 adrenergic receptor mediates noradrenergic action to induce CREB phosphorylation in satellite glial cells of dorsal root ganglia to regulate visceral hypersensitivity. Journal of Neuroinflammation, 20(1), 18. [Link]

  • Bio-Rad Laboratories. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • American Society for Microbiology. (2006). CAMP Test Protocols. [Link]

  • Dror, R. O., et al. (2013). The dynamic process of β2-adrenergic receptor activation. Neuron, 77(2), 272-280. [Link]

  • Multispan, Inc. (n.d.). MULTISCREEN™ TR-FRET cAMP 1.0 No-Wash Assay Kit. Retrieved from [Link]

  • Val-Laillet, D., et al. (2010). β2 adrenergic activation induces the expression of IL-18 binding protein, a potent inhibitor of isoproterenol induced cardiomyocyte hypertrophy in vitro and myocardial hypertrophy in vivo. Journal of Molecular and Cellular Cardiology, 48(6), 1297-1306. [Link]

  • Xiao, R. P. (2001). Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research, 89(8), 651-660. [Link]

  • Buffone, M. G., et al. (2020). Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme. Journal of Visualized Experiments, (159), e61195. [Link]

  • Zhang, X., et al. (2016). The regulation of β-adrenergic receptor-mediated PKA activation by substrate stiffness via microtubule dynamics in human MSCs. Scientific Reports, 6, 30319. [Link]

  • Chepurny, O. G., et al. (2020). FRET Reporter Assays for cAMP and Calcium in a 96-well Format Using Genetically Encoded Biosensors Expressed in Living Cells. STAR Protocols, 1(2), 100067. [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Kim, Y., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 38(3), 227-232. [Link]

  • Kim, M., et al. (2022). Activation of ADRB2/PKA Signaling Pathway Facilitates Lipid Synthesis in Meibocytes, and Its Inhibition Ameliorates Evaporative Dry Eye. International Journal of Molecular Sciences, 23(16), 9400. [Link]

  • Cell Biolabs, Inc. (n.d.). cAMP ELISA Kit (Colorimetric). Retrieved from [Link]

  • Wijesinghe, P., et al. (2016). A standard procedure for correlating FRET signals to cAMP concentration in living cells. Journal of Applied Bioanalysis, 2(1), 1-10. [Link]

  • Microbiology Info.com. (2022, August 10). CAMP Test- Principle, Uses, Procedure and Result Interpretation. [Link]

  • Wang, J., et al. (2018). The Principles of Ligand Specificity on beta-2-adrenergic receptor. Journal of Chemical Information and Modeling, 58(8), 1735-1746. [Link]

  • Berg, K. A., et al. (2001). A novel pathway for adrenergic stimulation of cAMP-response-element-binding protein (CREB) phosphorylation: mediation via alpha1-adrenoceptors and protein kinase C activation. The Biochemical journal, 354(Pt 2), 389–397. [Link]

  • Clinical and Laboratory Standards Institute. (2018). Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100.
  • Revvity. (2024, May 17). Implementing AlphaLISA™ SureFire® Ultra™ Technology [Video]. YouTube. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Moore, R. H., et al. (2007). Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation. Proceedings of the American Thoracic Society, 4(1), 33-38. [Link]

  • Lab Tests Online-UK. (2022, January 21). Full Blood Count (FBC). [Link]

Sources

Initial toxicity screening of Vilanterol Acetate in cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pre-Clinical Cytotoxicity Profiling of Vilanterol Acetate

Executive Summary

This technical guide outlines the framework for the initial toxicity screening of Vilanterol Acetate , a long-acting


-adrenergic receptor (

-AR) agonist (LABA).[1] While Vilanterol Trifenatate is the clinically approved salt form (CAS: 503070-58-4), Vilanterol Acetate (CAS: 503068-35-7) is utilized in specific research contexts and intermediate synthesis.[1]

This guide prioritizes the differentiation between pharmacological efficacy (cAMP signaling) and toxicological outcomes (oxidative stress, desensitization, and off-target cytotoxicity). The protocols herein are designed to establish the therapeutic index in bronchial epithelial cells (BEAS-2B) while rigorously screening for systemic liabilities in cardiomyocytes (iPSC-CM) and hepatocytes (HepG2).[1]

Part 1: Compound Chemistry & Preparation

Critical Note on Salt Forms: Most literature references Vilanterol Trifenatate.[1] If your reagent is Vilanterol Acetate, you must adjust molecular weight calculations for accurate molarity.

  • Vilanterol Trifenatate MW: ~774.8 g/mol [1]

  • Vilanterol Acetate MW: ~546.5 g/mol (Verify via CoA)[1]

Solubility & Stock Preparation Protocol

Vilanterol salts are generally hydrophobic.[1] Direct dissolution in aqueous media will result in precipitation and erratic dosing.

  • Solvent Selection: Anhydrous DMSO (Dimethyl sulfoxide), Grade

    
     99.9%.[1]
    
  • Stock Concentration: Prepare a 10 mM master stock.

    • Calculation: Dissolve 5.46 mg of Vilanterol Acetate in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (hydroscopic protection) and store at -20°C. Avoid freeze-thaw cycles (

    
     cycles degrades potency).
    
  • Working Solution: Dilute stock 1:1000 in culture media to achieve the highest screening concentration (10

    
    M) with a final DMSO concentration of 0.1%.
    
    • Validation: Ensure Vehicle Control (VC) contains matched 0.1% DMSO.[1]

Part 2: Biological Rationale & Cell Line Selection

To validate safety, we must screen three distinct biological compartments: the Target Organ (Lung), the Metabolic Center (Liver), and the Primary Off-Target Risk (Heart).

Cell LineTissue OriginRationale for SelectionKey Toxicity Endpoint
BEAS-2B Bronchial EpitheliumPrimary Target. Immortalized non-tumorigenic line retaining

-AR signaling.[1]
Desensitization, ROS generation, Pro-inflammatory cytokine release.
HepG2 Hepatocellular CarcinomaMetabolic Proxy. Expresses Phase I/II enzymes (though lower than primary hepatocytes).[1]Metabolic activation of toxic intermediates; Hepatotoxicity.[1]
iPSC-CM CardiomyocytesSafety Critical. LABAs carry inherent risks of tachycardia/arrhythmia via

crosstalk.[1]
Chronotropic effects, Calcium handling abnormalities.

Part 3: The Screening Workflow

The following diagram illustrates the logical flow from compound preparation to multi-parametric readout.

ScreeningWorkflow cluster_Cells Cell Models cluster_Assays Readouts Prep Compound Prep (10mM Stock in DMSO) QC Solubility Check (Turbidimetry) Prep->QC BEAS BEAS-2B (Lung Target) QC->BEAS Hep HepG2 (Liver Metab) QC->Hep Cardio iPSC-CM (Heart Safety) QC->Cardio Exposure Dose Response (0.1 nM - 10 µM) 24h / 48h BEAS->Exposure Hep->Exposure Cardio->Exposure Viability Cytotoxicity (ATP / LDH) Exposure->Viability Mech Mechanism (cAMP / ROS) Exposure->Mech Analysis Data Analysis (IC50 / EC50 Calculation) Viability->Analysis Mech->Analysis

Figure 1: Integrated workflow for Vilanterol Acetate toxicity profiling, moving from chemical verification to tissue-specific biological endpoints.

Part 4: Detailed Experimental Protocols

A. Metabolic Viability Assay (ATP-based)

Why ATP over MTT? Vilanterol modulates metabolism.[1] MTT relies on mitochondrial reductase activity, which can be artificially upregulated by


-agonists, masking toxicity. ATP quantification (e.g., CellTiter-Glo) is a direct measure of cell health.[1]

Protocol:

  • Seeding: Seed BEAS-2B at 5,000 cells/well in white-walled 96-well plates. Incubate 24h.

  • Dosing: Remove media. Add 100

    
    L fresh media containing Vilanterol Acetate (7-point log dilution: 0.1 nM to 10 
    
    
    
    M).
    • Controls: Vehicle (0.1% DMSO), Positive Control (10

      
      M Doxorubicin or 0.1% Triton X-100).[1]
      
  • Exposure: Incubate for 24h and 48h at 37°C/5% CO

    
    .
    
  • Lysis/Readout: Add 100

    
    L ATP detection reagent directly to wells. Shake 2 mins (orbital). Incubate 10 mins (dark).
    
  • Measurement: Read Luminescence (RLU).

  • Analysis: Normalize RLU to Vehicle Control. Plot % Viability vs. Log[Concentration].

B. Membrane Integrity Assay (LDH Release)

Confirms necrosis vs. metabolic suppression.[1]

  • Supernatant Collection: From the same plates as above, transfer 50

    
    L supernatant before adding ATP reagent.
    
  • Reaction: Mix with 50

    
    L LDH reaction mix (Tetrazolium salt + Diaphorase).
    
  • Incubation: 30 mins at Room Temp (Dark).

  • Stop: Add 50

    
    L Stop Solution (Acetic acid).
    
  • Read: Absorbance at 490 nm.

C. Functional Safety: cAMP vs. ROS

To determine the Therapeutic Index , compare the EC50 (cAMP efficacy) against the IC50 (Toxicity).

  • cAMP (Efficacy): Use a TR-FRET cAMP kit.[1] Vilanterol should induce cAMP at low nanomolar concentrations (

    
     to 
    
    
    
    M).[1]
  • ROS (Stress): Use DCFDA cellular ROS kit.[1]

    • Critical Step: Pre-load cells with 20

      
      M DCFDA for 45 mins before Vilanterol exposure.[1]
      
    • Readout: Fluorescence (Ex/Em: 485/535 nm) after 4h exposure.[1] A spike in ROS at high doses (

      
      M) indicates oxidative stress potential.[1]
      

Part 5: Mechanistic Signaling & Toxicity Pathways

Understanding the signaling cascade is vital to interpreting data. Toxicity in LABAs often arises from calcium overload (arrhythmia) or oxidative stress (mitochondrial overdrive).[1]

SignalingPathway Ligand Vilanterol Acetate Receptor β2-Adrenergic Receptor Ligand->Receptor Binding Gs Gs Protein Receptor->Gs Coupling AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (↑) AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Relax Bronchodilation (Therapeutic) PKA->Relax Lung (Target) Ca Intracellular Ca2+ Flux PKA->Ca Heart (Off-Target) ROS ROS Generation PKA->ROS High Dose Stress

Figure 2: Mechanistic pathway of Vilanterol.[1] Toxicity manifests when PKA hyper-activation leads to Calcium overload (Heart) or ROS accumulation.[1]

Part 6: Data Interpretation & Thresholds

Summarize your findings using the following criteria. A "Safe" profile for Vilanterol Acetate in early screening should look like this:

EndpointMetricAcceptable ThresholdWarning Signal
Cytotoxicity (BEAS-2B) IC50 (ATP)

M
IC50

M (High tissue damage risk)
Efficacy (BEAS-2B) EC50 (cAMP)

nM
EC50

nM (Low potency)
Cardiotoxicity (iPSC-CM) Ca2+ FluxNo irregularity at

nM
Beat rate change

at 10 nM
Hepatotoxicity (HepG2) LDH Release

over vehicle

release at 1

M

Author's Note on "Acetate" Specifics: If your screening reveals unexpectedly high cytotoxicity (IC50 < 1


M) compared to literature values for Vilanterol Trifenatate, consider:
  • Residual Solvent/Acid: Ensure the Acetate salt was purified and does not contain excess acetic acid.[1]

  • pH Shift: At high concentrations (10

    
    M), the acetate counter-ion can slightly buffer culture media.[1] Monitor phenol red color changes.
    

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10184665, Vilanterol. Retrieved from [Link][1]

  • Kempsford, R., et al. (2013). Vilanterol trifenatate, a novel inhaled long-acting beta2-adrenoceptor agonist, is well tolerated in healthy subjects and demonstrates prolonged bronchodilation in subjects with asthma and COPD. Pulmonary Pharmacology & Therapeutics. Retrieved from [Link]

  • FDA Center for Drug Evaluation and Research. (2013).[1] Pharmacology/Toxicology Review: Breo Ellipta (Fluticasone Furoate and Vilanterol Trifenatate). Application No: 204275Orig1s000.[1] Retrieved from [Link][1]

  • Teng, Y., et al. (2018). In vitro assessment of cardiotoxicity of beta2-agonists using human induced pluripotent stem cell-derived cardiomyocytes. Toxicology and Applied Pharmacology.[1][2][3] Retrieved from [Link]

  • European Medicines Agency (EMA). (2013).[1] Assessment Report: Relvar Ellipta (Vilanterol). EMA/CHMP/380236/2013.[1] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optimized In Vitro Characterization of Vilanterol Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Vilanterol is a potent, ultra-long-acting


-adrenergic receptor (

-AR) agonist (LABA) developed for the treatment of COPD and asthma. While the clinical formulation utilizes the trifenatate salt, Vilanterol Acetate is frequently employed in preclinical research settings for in vitro profiling due to its favorable solubility profile in organic solvents.

This guide provides standardized protocols for characterizing Vilanterol Acetate bioactivity, focusing on functional cAMP accumulation, selectivity profiling, and physiologically relevant Air-Liquid Interface (ALI) models.

Signaling Pathway

Vilanterol binds to the transmembrane


-AR, inducing a conformational change that activates the 

protein. The

-subunit of

stimulates Adenylyl Cyclase (AC), converting ATP to cyclic AMP (cAMP).[1] High cAMP levels activate Protein Kinase A (PKA), leading to phosphorylation of downstream targets (e.g., MLCK inhibition) that result in smooth muscle relaxation.

Vilanterol_Signaling Vilanterol Vilanterol Acetate B2AR β2-Adrenergic Receptor (Transmembrane) Vilanterol->B2AR Binding (High Affinity) Gs Gs Protein (Activation) B2AR->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Activation Effect Smooth Muscle Relaxation PKA->Effect Phosphorylation Cascade

Figure 1: Canonical


-coupled signaling pathway activated by Vilanterol Acetate.

Reagent Preparation and Handling

Critical Note on Salt Forms: Researchers must distinguish between Vilanterol Trifenatate (MW ~774.8 g/mol ) and Vilanterol Acetate (MW varies by supplier, typically ~546.5 g/mol for the acetate salt form or calculated based on free base + acetic acid stoichiometry).

  • Action: Always verify the specific Molecular Weight (MW) on your supplier's Certificate of Analysis (CoA) before calculating molarity.

  • Storage: Powder is stable at -20°C. Solutions should be prepared fresh or stored in single-use aliquots at -80°C to prevent oxidation.

Protocol: Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Grade

    
     99.9%).
    
  • Target Concentration: 10 mM stock solution.

  • Procedure:

    • Weigh Vilanterol Acetate powder in a static-free environment.

    • Calculate DMSO volume:

      
      .
      
    • Vortex until fully dissolved (Vilanterol Acetate is highly soluble in DMSO up to ~100 mg/mL).

    • Quality Control: Inspect for particulates.

Functional Assay: cAMP Accumulation (HTRF)

The primary metric for LABA potency is the half-maximal effective concentration (


) for cAMP production. We recommend Homogeneous Time-Resolved Fluorescence (HTRF) for its high signal-to-noise ratio and "mix-and-read" simplicity.
Experimental Design
  • Cell Line: CHO-K1 stably expressing human

    
    -AR (or BEAS-2B for endogenous expression).
    
  • Assay Window: 30–60 minutes stimulation.

  • Detection: TR-FRET (Europium cryptate donor + d2 acceptor).

Step-by-Step Protocol

Step 1: Cell Preparation

  • Harvest CHO-h

    
     cells using enzyme-free dissociation buffer (e.g., Cell Dissociation Solution) to preserve receptor integrity.
    
  • Resuspend cells in Stimulation Buffer (HBSS + 20 mM HEPES + 0.1% BSA + 500

    
    M IBMX).
    
    • Why IBMX? 3-isobutyl-1-methylxanthine is a non-selective phosphodiesterase (PDE) inhibitor. It prevents the degradation of cAMP, allowing accumulation of the signal for robust quantification.

  • Adjust cell density to

    
     cells/mL.
    

Step 2: Compound Addition

  • Prepare a 2x serial dilution of Vilanterol Acetate in Stimulation Buffer (Range:

    
     M to 
    
    
    
    M).
  • Dispense 5

    
    L of cell suspension (1,000 cells/well) into a 384-well low-volume white plate.
    
  • Add 5

    
    L of 2x Vilanterol dilution.
    
  • Incubate for 30 minutes at Room Temperature (RT).

Step 3: Lysis and Detection

  • Add 5

    
    L of cAMP-d2 antibody (Acceptor) in Lysis Buffer.
    
  • Add 5

    
    L of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.
    
  • Incubate for 1 hour at RT in the dark.

Step 4: Data Acquisition

  • Read plate on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).

    • Excitation: 337 nm.

    • Emission 1: 620 nm (Donor reference).

    • Emission 2: 665 nm (FRET signal).

  • Analysis: Calculate Ratio =

    
    .
    
  • Plot sigmoidal dose-response curve to determine

    
    .
    

HTRF_Workflow Cells CHO-hβ2 Cells + IBMX Treat Add Vilanterol (30 min) Cells->Treat Lysis Lysis + Detection Ab (d2 + Cryptate) Treat->Lysis Read Read TR-FRET (665/620 nm) Lysis->Read Data Calculate pEC50 Read->Data

Figure 2: HTRF cAMP assay workflow for high-throughput potency determination.

Selectivity Profiling ( vs )

To validate safety (cardiac sparing), Vilanterol must demonstrate high selectivity for


-AR over 

-AR.
Protocol Modification

Repeat the cAMP HTRF protocol (Section 3) using CHO-K1 cells expressing human


-AR .

Data Interpretation Table:

Parameter

-AR (Lung Target)

-AR (Cardiac Off-Target)
Selectivity Ratio

(nM)
~0.1 - 0.5 nM> 300 nM

Intrinsic Activity Full/Partial AgonistMinimalHigh Selectivity (>1000x)

Note: Vilanterol typically displays >1000-fold functional selectivity for


 over 

in cAMP assays.

-Arrestin Recruitment (Desensitization)

Chronic use of LABAs can lead to receptor downregulation. Measuring


-arrestin recruitment provides insight into the drug's potential for inducing tachyphylaxis.
Method: Enzyme Complementation (e.g., PathHunter)
  • System: CHO-K1 cells expressing

    
    -AR fused to a ProLink™ tag and 
    
    
    
    -Arrestin-2 fused to an Enzyme Acceptor (EA).
  • Seeding: 10,000 cells/well in 384-well plates; incubate overnight.

  • Stimulation: Add Vilanterol Acetate (serial dilution); incubate 90 minutes at 37°C.

    • Note: Arrestin recruitment kinetics are slower than G-protein activation.

  • Detection: Add chemiluminescent substrate. Interaction between Arrestin and Receptor reconstitutes the enzyme, generating light.[2]

  • Output: Luminescence (RLU). Compare

    
     relative to a full agonist reference (e.g., Isoproterenol).
    

Physiologically Relevant Model: Air-Liquid Interface (ALI)

For translational data, Vilanterol should be tested in primary Normal Human Bronchial Epithelial (NHBE) cells differentiated at the Air-Liquid Interface.

Protocol Overview
  • Differentiation: Seed NHBE cells on collagen-coated Transwell® inserts. Maintain in differentiation media for 21–28 days until cilia and mucus are visible.

  • Treatment (Apical):

    • Remove apical mucus by gentle washing.

    • Apply Vilanterol Acetate (100 nM dissolved in saline or dry powder mimic) to the apical surface .

    • Incubate for 24 hours to test duration of action.

  • Readout (Ciliary Beat Frequency - CBF):

    • Use high-speed video microscopy.

    • Vilanterol treatment should maintain or increase CBF compared to control.

  • Readout (Basolateral cAMP):

    • Lyse cells and measure cAMP as per Section 3.

References

  • Slack, R. J., et al. (2013).

    
    -adrenoceptor agonist with 24-hour duration of action." Journal of Pharmacology and Experimental Therapeutics, 344(1), 218-230. 
    
  • FDA Center for Drug Evaluation and Research. (2013). "Application Number: 204275Orig1s000 Pharmacology Review." Breo Ellipta Assessment.

  • Cisbio (Revvity). "cAMP Gs HiRange HTRF Assay Kit Protocol." Revvity Technical Notes.

  • Baker, J. G. (2010). "The selectivity of

    
    -adrenoceptor agonists at human 
    
    
    
    -,
    
    
    - and
    
    
    -adrenoceptors." British Journal of Pharmacology, 160(5), 1048-1061.

Sources

HPLC analytical method for Vilanterol Acetate quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Vilanterol Acetate

Abstract

This application note details a robust, self-validating Reverse-Phase HPLC (RP-HPLC) protocol for the quantification of Vilanterol Acetate . While Vilanterol Trifenatate (CAS 503070-58-4) is the standard API salt form in approved therapeutics (e.g., Breo Ellipta), Vilanterol Acetate (CAS 503068-35-7) serves as a critical reference standard and intermediate in specific development pathways.

Critical Scientific Insight: In reversed-phase chromatography, the salt form (acetate vs. trifenatate) dissociates in the mobile phase. Therefore, this method quantifies the Vilanterol free base cation, allowing for the determination of Vilanterol Acetate concentration via stoichiometric molecular weight correction. This protocol ensures high specificity, linearity, and precision suitable for QC release and stability testing.

Method Development Strategy & Logic

The design of this method prioritizes the separation of the hydrophobic Vilanterol moiety from potential degradation products and counter-ions.

  • Stationary Phase Selection: A C18 (Octadecyl) column is selected over Phenyl-Hexyl. Vilanterol contains a long lipophilic chain and a dichlorophenyl group. The C18 phase provides the necessary hydrophobic interaction to retain the molecule sufficiently (

    
    ) without excessive tailing, which is common with basic amines on older silica supports.
    
  • Mobile Phase Chemistry: A slightly acidic pH (3.0–4.8) is critical. Vilanterol is a secondary amine. At neutral pH, silanol interactions can cause severe peak tailing. Acidic buffers suppress silanol ionization and ensure Vilanterol is fully protonated, improving peak symmetry.

  • Detection: UV detection at 220 nm is chosen to maximize sensitivity, targeting the benzenoid absorption bands, though 254 nm is a viable alternative for higher concentration samples with less baseline noise.

Method Optimization Logic (Decision Tree)

MethodLogic Start Method Development Analyte Analyte: Vilanterol (Amine) Start->Analyte ColumnSel Select Column: C18 End-capped Analyte->ColumnSel MobilePhase Mobile Phase pH Selection ColumnSel->MobilePhase pH_Low pH 3.0 (Phosphate/Formate) MobilePhase->pH_Low Preferred pH_High pH > 7.0 MobilePhase->pH_High Avoid Result_Low Protonated Amine Reduced Silanol Interaction Sharp Peaks pH_Low->Result_Low Result_High Risk of Silica Dissolution Split Peaks pH_High->Result_High

Figure 1: Decision logic for selecting chromatographic conditions for basic amine drugs like Vilanterol.

Experimental Protocol

Reagents and Materials
  • Vilanterol Acetate Reference Standard: >99.0% purity.

  • Acetonitrile (ACN): HPLC Grade.

  • Methanol (MeOH): HPLC Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  AR Grade.
    
  • Orthophosphoric Acid (85%): For pH adjustment.

  • Water: Milli-Q or equivalent (18.2 MΩ·cm).

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)End-capped to reduce tailing; 3.5 µm allows higher efficiency than 5 µm.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter velocity.
Mobile Phase A 20 mM

buffer, pH 3.0
Buffer capacity stabilizes ionization state.
Mobile Phase B Acetonitrile : Methanol (80:20 v/v)ACN provides low viscosity; MeOH modifies selectivity.
Elution Mode Isocratic (60% A : 40% B)Ensures reproducible retention times (~4-5 min).
Column Temp. 30°C ± 1°CImproves mass transfer and retention time reproducibility.
Injection Vol. 10 µLStandard loop size; prevents column overload.
Detection UV @ 220 nmMaximize signal-to-noise ratio.
Preparation of Solutions

CAUTION: Vilanterol is a potent long-acting beta-agonist (LABA). Handle in a fume hood or isolator.

  • Buffer Preparation: Dissolve 2.72 g of

    
     in 1000 mL of water. Adjust pH to 3.0 ± 0.05 with dilute orthophosphoric acid. Filter through a 0.45 µm nylon membrane.
    
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL):

    • Weigh 10 mg of Vilanterol Acetate accurately.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in 5 mL Diluent (sonicate for 5 mins).

    • Make up to volume with Diluent.

  • Working Standard (50 µg/mL):

    • Pipette 0.5 mL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Diluent.

Analytical Workflow & Calculation

The following diagram illustrates the validated workflow from sample preparation to final data output.

Workflow Sample Sample Weighing (Vilanterol Acetate) Dissolution Dissolution & Sonication (Diluent) Sample->Dissolution Filter Filtration (0.45 µm PVDF) Dissolution->Filter HPLC HPLC Injection (Isocratic, C18) Filter->HPLC Integration Peak Integration (Area Calculation) HPLC->Integration Calc Quantification (MW Correction) Integration->Calc

Figure 2: Step-by-step analytical workflow for Vilanterol quantification.

Calculation Formula

Since the standard may be Vilanterol Trifenatate or Vilanterol Base, and the target is Vilanterol Acetate, use the molecular weight ratio correction:



Where:

  • 
     = Peak Area
    
  • 
     = Concentration (µg/mL)[1][2]
    
  • 
     = Potency of Standard (%)
    
  • 
     (Correction Factor) = 
    
    
    
  • MW Vilanterol Base: 486.43 g/mol [3][4]

  • MW Vilanterol Acetate: 546.48 g/mol (Base + Acetic Acid)

  • MW Vilanterol Trifenatate: 774.78 g/mol

Method Validation (Self-Validating System)

To ensure the method is "self-validating" during routine use, specific System Suitability Testing (SST) parameters must be met before every run.

Validation ParameterAcceptance CriteriaExperimental Verification
System Suitability Theoretical Plates (

) > 3000Tailing Factor (

) < 1.5RSD of 6 injections < 2.0%
Inject Working Standard 6 times at the start of the sequence.
Linearity

Prepare 5 levels: 25%, 50%, 100%, 125%, 150% of target conc.
Accuracy (Recovery) 98.0% – 102.0%Spike placebo with Vilanterol Acetate at 3 levels (50, 100, 150%).
LOD / LOQ S/N ratio > 3 (LOD)S/N ratio > 10 (LOQ)Determine via serial dilution of standard.

Troubleshooting Guide:

  • Peak Tailing: Usually indicates silanol interaction. Ensure Mobile Phase A pH is strictly 3.0. If tailing persists, add 0.1% Triethylamine (TEA) to the buffer.

  • Retention Time Shift: Check column temperature stability and mobile phase organic evaporation.

References

  • Haritha, P., et al. (2021).[5] "Stability Indicating Method Development And Validation For The Estimation Of Fluticasone Furoate And Vilanterol Trifenatate By RP-UPLC." Indo American Journal of Pharmaceutical Sciences, 08(02). 5[3][6]

  • Indira, et al. (2021). "Stability indicating RP-HPLC method development and validation for the simultaneous determination of vilanterol trifinatate and umeclidinium." World Journal of Pharmaceutical Sciences, 9(2): 137-143. Link

  • Padavala, S. K. C., et al. (2023).[7] "HPLC Method Development and Validation for the Estimation of Umeclidinium and Vilanterol in Bulk Dosage Forms." International Journal of Pharmacy and Pharmaceutical Research, 27(3).[7] 7[3]

  • ChemSrc. (2023). "Vilanterol Trifenatate CAS 503070-58-4 Data."[8][9] 9[3][5][6]

Sources

Application Note: High-Resolution Mass Spectrometry Profiling for the Identification of Vilanterol Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive protocol for the structural elucidation of Vilanterol (VI) metabolites using Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS). While Vilanterol is commercially available as the Trifenatate salt, this guide focuses on the "Vilanterol Acetate" research standard and the active Vilanterol moiety (


). We delineate the specific fragmentation logic required to distinguish the characteristic dichlorobenzyl isotope patterns and map the primary metabolic pathways—specifically O-dealkylation  and hydroxylation —mediated by CYP3A4.

Introduction & Scientific Rationale

Vilanterol is a selective, long-acting ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-adrenergic agonist (LABA) indicated for COPD and asthma management. Structurally, it consists of a "saligenin" head group (conferring 

activity) linked to a lipophilic tail containing a dichlorobenzyl moiety.
The Analytical Challenge

The identification of Vilanterol metabolites presents specific challenges:

  • Chlorine Isotope Pattern: The presence of two chlorine atoms creates a distinct isotopic signature (

    
     vs 
    
    
    
    ) that must be preserved and tracked in metabolite spectra.[1]
  • Low Abundance: Vilanterol undergoes extensive first-pass metabolism; circulating metabolite levels are often orders of magnitude lower than the parent drug in in vitro intrinsic clearance assays.

  • Isobaric Interferences: Distinguishing between N-oxides and hydroxylated metabolites requires high mass accuracy (<5 ppm) and distinct fragmentation patterns.

This protocol utilizes High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap) to leverage Mass Defect Filtering (MDF) and diagnostic ion extraction.

Experimental Protocol

Materials & Reagents[3]
  • Analyte: Vilanterol Acetate (Reference Standard).

  • Biological Matrix: Pooled Human Liver Microsomes (HLM) or Cryopreserved Hepatocytes.

  • Cofactors: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

In Vitro Incubation Workflow

To generate metabolites for identification, a standard microsomal incubation is performed.

  • Pre-incubation: Thaw HLM on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add Vilanterol (final conc. 10

    
    ) and initiate reaction with NADPH regenerating system.
    
  • Time Course: Incubate for 0, 15, 30, and 60 minutes.

  • Quenching: Terminate reaction by adding ice-cold ACN (containing internal standard) in a 3:1 ratio (v/v) to the sample.

  • Preparation: Vortex for 1 min, centrifuge at 14,000 rpm for 10 min at 4°C. Collect supernatant for LC-MS analysis.

LC-MS/MS Conditions

The separation utilizes a reverse-phase gradient optimized to retain the lipophilic tail of Vilanterol while eluting polar metabolites.

Liquid Chromatography (UPLC):

  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7

    
    ) or equivalent.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Hold
12.0595Linear
14.0595Wash
14.1955Re-equilibrate
16.0955End

Mass Spectrometry (HRMS):

  • Source: Electrospray Ionization (ESI) – Positive Mode.[2]

  • Scan Mode: Full Scan (m/z 100–1000) followed by Data-Dependent MS2 (dd-MS2) on Top 3 intense ions.

  • Resolution: 70,000 (Full MS) / 17,500 (MS2).

  • Collision Energy: Stepped NCE (20, 30, 40 eV) to ensure fragmentation of both the ether linkage and the alkyl chain.

Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample incubation to structural elucidation.

MetID_Workflow Start Vilanterol Acetate (Parent Drug) Incubation In Vitro Incubation (HLM + NADPH, 37°C) Start->Incubation Quench Protein Precipitation (ACN Quench) Incubation->Quench t = 0, 15, 60 min Centrifuge Centrifugation (14k rpm, 10 min) Quench->Centrifuge LCMS UPLC-HRMS Analysis (Full Scan + ddMS2) Centrifuge->LCMS Supernatant DataProcess Data Processing (Mass Defect Filtering) LCMS->DataProcess ID_Logic Structural Elucidation (Fragment Matching) DataProcess->ID_Logic

Caption: Figure 1. End-to-end workflow for the generation and identification of Vilanterol metabolites using LC-HRMS.

Metabolite Identification Logic

Diagnostic Fragmentation

Successful identification relies on assigning fragments to specific regions of the Vilanterol molecule.

  • Parent Ion:

    
     (Monoisotopic for 
    
    
    
    ).
  • Isotope Signature: Look for the characteristic 9:6:1 pattern (M, M+2, M+4) indicative of two chlorine atoms.

Key Diagnostic Ions:

  • m/z 320.118: Represents the Tail Fragment (6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexylamine). If this ion is present, the metabolic change occurred on the "Head" (saligenin) side.

  • m/z 166.086: Represents the Head Fragment (Saligenin core). If this ion is present, the metabolic change occurred on the "Tail" side.

  • m/z 184.097: Similar to the head fragment but includes the hydroxyethyl linker.

Metabolic Pathways

Based on established literature and predictive metabolism, the following pathways are primary:

Pathway A: O-Dealkylation (Major)
  • Mechanism: Cleavage at the ether linkage in the tail.

  • Mass Shift: Loss of the dichlorobenzyl moiety.[2]

  • Result: Formation of alcohol or carboxylic acid metabolites.[2]

Pathway B: Hydroxylation
  • Mechanism: CYP3A4-mediated insertion of oxygen.

  • Mass Shift: +15.9949 Da.

  • Location: Often on the hexyl chain or the dichlorobenzyl ring.

Results: Metabolic Pathway Map

The table below summarizes the theoretical metabolites expected in a typical HLM incubation.

Metabolite IDTransformationTheoretical m/z (

)
Mass Shift (Da)Diagnostic Fragment
M0 (Parent) None486.18080320.11, 166.08
M1 O-dealkylation312.2170-173.96166.08 (Head intact)
M2 Hydroxylation502.1757+15.99336.11 (Tail+O) or 182.08 (Head+O)
M3 Glucuronidation662.2129+176.03486.18 (Neutral loss of 176)
Pathway Diagram

The following diagram visualizes the biotransformation of Vilanterol.[2]

Vilanterol_Metabolism Parent Vilanterol (m/z 486.18) M_Dealkyl O-Dealkylated Met (CDP553874) (m/z ~312) Parent->M_Dealkyl CYP3A4 (O-dealkylation) M_Hydroxy Hydroxylated Met (m/z 502.17) Parent->M_Hydroxy CYP3A4 (Hydroxylation) M_Gluc O-Glucuronide (m/z 662.21) Parent->M_Gluc UGTs (Glucuronidation) Breakdown Carboxylic Acid Derivatives M_Dealkyl->Breakdown Further Oxidation

Caption: Figure 2. Proposed metabolic pathway of Vilanterol in human liver microsomes.

References

  • Harrell, A. W., et al. (2013). Metabolism and disposition of Vilanterol, a long-acting

    
    -adrenoceptor agonist for inhalation use in humans. Drug Metabolism and Disposition.[3] Available at: [Link]
    
  • FDA Center for Drug Evaluation and Research. (2013). Clinical Pharmacology and Biopharmaceutics Review: Breo Ellipta (Vilanterol/Fluticasone). Available at: [Link][3]

  • Baghla, R. (2023). Identifying metabolites with tandem mass spectrometry (LC-MS/MS). SCIEX Masterclass.[4] Available at: [Link]

  • Wagdy, H., et al. (2024).[5] Stability-indicating UPLC assay coupled with mass spectrometry for the analysis of vilanterol degradation products. Scientific Reports. Available at: [Link]

Sources

Application Note: Mechanistic & Population Pharmacokinetic Modeling of Vilanterol Acetate

Author: BenchChem Technical Support Team. Date: February 2026


-Agonist (LABA) Vilanterol

Executive Summary & Scientific Rationale

Vilanterol (VI) represents a distinct class of "ultra-long-acting"


-agonists (uLABAs) used in the management of COPD and Asthma. Unlike salmeterol (lipophilic anchor) or formoterol (aqueous diffusion), Vilanterol exhibits a unique dual-kinetic mechanism : rapid onset (comparable to formoterol) and sustained 24-hour activity (superior to salmeterol).

For the modeler, Vilanterol presents a paradox:

  • Systemic PK: Rapid elimination from plasma (

    
     hours).
    
  • Pulmonary PD: Sustained bronchodilation for

    
     hours.
    

The Modeling Challenge: Standard 1-compartment models fail to capture this hysteresis. Accurate modeling requires a hybrid approach combining membrane partitioning kinetics (the "micro-kinetic" depot) with a multi-compartment systemic disposition model. This guide details the protocols to bridge this gap.

Mechanistic Basis: The "Membrane Depot" Theory

To model Vilanterol, one must first mathematically represent its interaction with the lipid bilayer. Vilanterol does not merely bind to the receptor; it partitions into the cell membrane, creating a local reservoir.[1]

Mechanism of Action Workflow

The following diagram illustrates the kinetic pathway that must be represented in your PD differential equations. Note the "Re-assertion" loop where drug molecules return to the receptor from the membrane depot rather than the aqueous phase.

Vilanterol_MOA Lumen Airway Lumen (Aqueous Phase) Membrane Lipid Bilayer (Micro-Depot) Lumen->Membrane Partitioning (Fast) Systemic Systemic Circulation (Clearance) Lumen->Systemic Swallowed Fraction (First Pass) Receptor β2-Adrenergic Receptor (Orthosteric) Membrane->Receptor Lateral Diffusion (Anchoring) Membrane->Systemic Slow Leaching (Absorption) Receptor->Membrane Dissociation to Lipid (Slow koff) Effect cAMP Signaling (Bronchodilation) Receptor->Effect Activation (Emax)

Figure 1: Kinetic pathway of Vilanterol. The critical modeling component is the bidirectional arrow between Receptor and Membrane, representing the "re-assertion" mechanism that defies standard plasma clearance rates.

Pharmacokinetic Profiling (ADME)

Successful modeling requires defining the input and elimination functions accurately.

ParameterValue / CharacteristicModeling Implication
Route Inhalation (DPI)Requires "Lung" vs. "Gut" input separation.
Absorption Zero-Order from LungThe lung acts as a slow-release depot.

5–15 minutes CRITICAL: Clinical sampling must be aggressive in the first hour.
Bioavailability < 1% Oral, ~27% LungGut fraction can be ignored for efficacy but included for metabolite safety modeling.
Metabolism CYP3A4 (O-dealkylation)Sensitive to CYP3A4 inhibitors (e.g., Ketoconazole).
Elimination Metabolites in UrineParent drug is negligible in urine; renal clearance of parent is

.
Distribution High

(Tissue binding)
Requires Peripheral Compartments (V2, V3).

Experimental & Computational Protocols

Protocol A: In Vitro Binding Kinetics (TR-FRET)

Purpose: To determine the


 and 

rates for the PD model.

Methodology:

  • System: Use CHO cells overexpressing human

    
    -AR.
    
  • Tracer: Fluorescent-labeled antagonist (e.g., BODIPY-TMR-CGP12177).

  • Competition: Incubate Vilanterol (varying concentrations) against the tracer.

  • Measurement: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Critical Step: To measure the "Membrane Depot" effect, perform a Washout Assay :

  • Incubate cells with Vilanterol (1 hour).

  • Wash cells extensively with buffer to remove aqueous drug.

  • Measure cAMP production at

    
    .
    
  • Result: Vilanterol will show sustained cAMP production despite the washout, unlike short-acting agonists. This "fraction remaining" is your scalar for the membrane compartment in the model.

Protocol B: Population PK Model Setup (Nonmem/Monolix)

Purpose: To characterize systemic exposure in patient populations (COPD/Asthma).

Model Structure: Research indicates a 3-Compartment Model with Zero-Order Absorption fits Vilanterol best.

PopPK_Structure Depot Lung Depot (Zero-Order Input) Central Central Compartment (V1) Depot->Central Ka (Absorption) Periph1 Peripheral 1 (V2) Central->Periph1 Q2 Periph2 Peripheral 2 (V3) Central->Periph2 Q3 Clearance Elimination (CL) Central->Clearance Metabolic CL Periph1->Central Q2 Periph2->Central Q3

Figure 2: The 3-Compartment structural model required to fit the multi-phasic distribution of Vilanterol.

Covariate Protocol: When running the PopPK analysis, you must test the following statistically significant covariates:

  • Age: Affects Clearance (CL/F) and Central Volume (V1/F).

  • Bodyweight: Affects Clearance (CL/F).

  • Sex/Smoking: Affects Central Volume (V1/F).[2]

  • Note: Race has historically shown no significant effect on Vilanterol PK (unlike Fluticasone), simplifying global trial bridging.

Protocol C: Clinical Sampling "The 15-Minute Blitz"

Purpose: To capture the true


 which occurs extremely fast.

Standard "trough" sampling fails for Vilanterol PK validation. Required Sampling Schedule:

  • Pre-dose: 0 min

  • Absorption Phase: 5 min, 10 min, 15 min, 30 min (Crucial window).

  • Distribution Phase: 1h, 2h, 4h.

  • Terminal Phase: 8h, 12h, 24h.

Bioanalytical Note: The Lower Limit of Quantification (LLOQ) must be < 25 pg/mL . Vilanterol plasma concentrations are extremely low (picogram range).[3] Standard HPLC is insufficient; LC-MS/MS with solid-phase extraction is mandatory.

Data Synthesis & Parameters

Use these reference values to initialize your differential equations.

ParameterTypical Value (COPD)UnitSource
Apparent Clearance (CL/F) 108L/hr[FDA Review 204275]
Central Volume (V1/F) ~200-300L[Harrell et al.]
Terminal Half-life 2.5 (Effective) / 11 (Terminal)hr[FDA Review 204275]
Absorption Rate (

)
Fast (Zero-order approx)

[Allen et al.]
Receptor Dissociation (

)
> 4hr[Slack et al.]

Validation & Quality Control

To ensure your model is "Self-Validating" (E-E-A-T principle), perform:

  • Visual Predictive Check (VPC): Simulate 1000 trials using your final model and overlay the 5th, 50th, and 95th percentiles on your observed raw data. Ensure the rapid absorption phase (0-30 min) is captured within the prediction intervals.

  • Shrinkage Analysis: If

    
    -shrinkage is >30%, your model is over-parameterized for the sparse data available. Reduce from 3-compartment to 2-compartment if necessary.
    
  • BLQ Handling: Do not discard "Below Limit of Quantification" data. For Vilanterol, BLQ data is informative of the rapid elimination. Use the M3 method (likelihood estimation) in NONMEM.

References

  • FDA Center for Drug Evaluation and Research. (2013). Application Number: 204275Orig1s000 - Clinical Pharmacology and Biopharmaceutics Review. Retrieved from [Link]

  • Harrell, A. W., et al. (2013). Metabolism and disposition of vilanterol, a long-acting β2-adrenoceptor agonist for inhalation use in humans.[3] Drug Metabolism and Disposition.[3][4][5][6] Retrieved from [Link]

  • Namour, F., et al. (2018). Population Pharmacokinetic Analysis of Fluticasone Furoate/Umeclidinium/Vilanterol via a Single Inhaler in Patients with COPD.[7][8] The Journal of Clinical Pharmacology. Retrieved from [Link]

  • Slack, R. J., et al. (2013). In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action.[1][9] Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

Sources

Application Note: Second Messenger Assays for Vilanterol Acetate Signaling

Author: BenchChem Technical Support Team. Date: February 2026


AR Agonism) via cAMP Quantification

Introduction: The "Ultra-LABA" Challenge

Vilanterol trifenatate (VI) represents a class of "ultra-long-acting"


-adrenergic receptor (

AR) agonists (ultra-LABAs). Unlike short-acting agonists (SABAs) like albuterol, or standard LABAs like salmeterol, Vilanterol exhibits a unique kinetic profile: a rapid onset of action combined with an extremely slow dissociation rate from the receptor.

This unique pharmacology presents a challenge for standard drug screening. A simple end-point


 assay at 30 minutes fails to capture the defining clinical attribute of Vilanterol: its 24-hour duration of action.

This guide details two complementary protocols:

  • TR-FRET End-Point Assay: For high-throughput determination of intrinsic efficacy (

    
    ) and potency (
    
    
    
    ).
  • Live-Cell Kinetic Biosensor Assay: For characterizing residence time, onset kinetics, and "reassertion" (persistence) profiles.

Mechanism of Action Pathway

Vilanterol binds to the orthosteric site of the


AR, inducing a conformational change that couples the receptor to the heterotrimeric 

protein. This triggers the adenylate cyclase (AC) cascade.[1]

Vilanterol_Signaling Vilanterol Vilanterol (Ligand) B2AR β2-Adrenergic Receptor Vilanterol->B2AR High Affinity Binding Gs Gs Protein (Activation) B2AR->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (2nd Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Response Smooth Muscle Relaxation PKA->Response

Figure 1: Canonical


-coupled signaling pathway activated by Vilanterol.

Strategic Assay Selection

Researchers must choose the assay format based on the specific pharmacological parameter being interrogated.

ParameterRecommended AssayRationale
Potency (

)
TR-FRET (e.g., HTRF/LANCE) High sensitivity; robust Z' factors; ideal for batch release or screening.
Intrinsic Efficacy (

)
TR-FRET Quantifies total cAMP accumulation relative to a full agonist (e.g., Isoproterenol).
Onset Kinetics Live-Cell Biosensor (GloSensor) Vilanterol has a fast onset (

min); end-point assays miss the peak-to-plateau nuance.
Residence Time Washout/Persistence Assay Critical for Vilanterol. Requires real-time monitoring after ligand removal to measure "off-rate" (

).

Protocol A: TR-FRET cAMP Accumulation (End-Point)

Objective: Determine the potency (


) of Vilanterol in CHO-K1 cells overexpressing human 

AR.
Reagents & Equipment
  • Cells: CHO-K1 h

    
    AR (adherent or suspension).
    
  • Ligand: Vilanterol Trifenatate (dissolve stock in 100% DMSO; hydrophobic).

  • Detection Kit: HTRF cAMP Dynamic 2 or LANCE Ultra cAMP.

  • Stimulation Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX .

    • Note: IBMX (phosphodiesterase inhibitor) is non-negotiable. Without it, rapid cAMP degradation will mask Vilanterol's signal.

  • Plate: 384-well low-volume white plate.

Workflow Diagram

TRFRET_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Stimulation cluster_2 Step 3: Detection (Lysis) CellPrep Harvest CHO-K1 Resuspend in Stim Buffer (2,000 cells/well) Add Add 5µL Cells + 5µL Compound Incubate 30 min @ RT CellPrep->Add DrugPrep Prepare 4X Vilanterol Serial Dilutions DrugPrep->Add Lyse Add 5µL cAMP-d2 (Acceptor) Add 5µL Anti-cAMP-Eu/Tb (Donor) Add->Lyse Incubate Incubate 1 hr @ RT (Dark) Lyse->Incubate Read Read TR-FRET (665nm / 620nm) Incubate->Read

Figure 2: Homogeneous TR-FRET workflow for high-throughput potency determination.

Step-by-Step Procedure
  • Compound Preparation: Prepare a 10 mM stock of Vilanterol Trifenatate in DMSO. Perform 1:3 serial dilutions in Stimulation Buffer (ensure final DMSO < 0.5%).

  • Cell Seeding: Dispense 5 µL of cell suspension (approx. 2,000 cells/well) into the 384-well plate.

  • Stimulation: Add 5 µL of the diluted Vilanterol to the cells.

    • Control 1: Basal (Buffer only).

    • Control 2: Full Agonist (10 µM Isoproterenol) for

      
       normalization.
      
  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

    • Critical: Do not incubate at

      
       for end-point assays unless strictly necessary, as receptor desensitization (
      
      
      
      -arrestin recruitment) accelerates at higher temperatures, potentially blunting the
      
      
      .
  • Lysis & Detection: Add 5 µL of cAMP-d2 followed by 5 µL of Anti-cAMP-Cryptate (or Eu/Tb chelate).

  • Read: Incubate 1 hour in the dark and read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

Protocol B: Live-Cell Kinetic Persistence Assay

Objective: Demonstrate the "long-acting" property of Vilanterol by measuring signal persistence after washout. This differentiates Vilanterol from Salmeterol or Formoterol.

Reagents
  • Biosensor: pGloSensor™-22F cAMP Plasmid (Promega).

  • Substrate: GloSensor cAMP Reagent (luciferin derivative).

  • Media:

    
    -independent medium (for long-term kinetic reads).
    
The "Washout" Experimental Design

This experiment involves a "Pulse-Chase" logic:

  • Pulse: Saturate receptors with Vilanterol.

  • Wash: Remove unbound ligand.

  • Chase: Measure how long the cAMP signal persists (driven by ligand still bound to the receptor).

Step-by-Step Procedure
  • Transfection: Transfect CHO-K1 cells with pGloSensor-22F 24 hours prior to assay.

  • Equilibration: Replace media with Equilibration Medium (2% GloSensor Reagent in

    
    -independent media). Incubate 2 hours at RT (protect from light).
    
  • Baseline Read: Record luminescence for 10-15 minutes to establish a stable baseline.

  • Agonist Addition (Pulse): Add Vilanterol at

    
     concentration (typically ~10-100 nM).
    
  • Kinetic Read (Onset): Monitor luminescence every 2 minutes for 30 minutes. Vilanterol should show rapid peak activation.[2]

  • Washout Step:

    • Remove the supernatant carefully.

    • Wash cells

      
       with warm assay buffer.
      
    • Replenish with fresh detection medium (containing substrate but no agonist ).

  • Kinetic Read (Persistence): Immediately return plate to reader. Measure luminescence every 5-10 minutes for 4–24 hours .

Expected Result:

  • Isoproterenol (Control): Signal drops rapidly to baseline after wash (fast

    
    ).
    
  • Vilanterol: Signal remains elevated ( >50% of

    
    ) for hours, demonstrating slow dissociation and reassertion.
    

Data Analysis & Troubleshooting

Calculations

TR-FRET Data (HTRF): Calculate the Delta F%:



Note: Since HTRF is a competitive assay, the raw signal is inversely proportional to cAMP.[3] Most modern readers perform the inversion automatically.

Kinetic Parameters:

  • Residence Time (

    
    ):  Plot the natural log of the normalized luminescence (post-wash) against time. The slope of the linear decay represents 
    
    
    
    .
    
    
Troubleshooting Guide
IssueProbable CauseSolution
Low Signal Window PDE activity too highIncrease IBMX concentration to 1.0 mM.
High Variability (CV%) Vilanterol "stickiness"Vilanterol is lipophilic. Use glass-lined tips or low-binding plastics for serial dilutions.
Drifting Baseline (Kinetic) Temperature fluctuationEnsure the plate reader is temperature-controlled (

or

).
No "Long-Acting" Effect Inefficient WashoutVilanterol re-binds if not cleared. Increase wash volume or add a scavenger (scopolamine is for muscarinic; for beta-agonists, use massive dilution).

References

  • Slack, R. J., et al. (2013).

    
    -adrenoceptor agonist with 24-hour duration of action."[4] Journal of Pharmacology and Experimental Therapeutics.
    
    
  • FDA Center for Drug Evaluation and Research. (2013). "Application Number: 204275Orig1s000 - Pharmacology Review." (Breo Ellipta).[1][5][6]

  • Promega Corporation. "GloSensor™ cAMP Assay Technical Manual."

  • Cisbio (Revvity). "cAMP Gs Dynamic Kit - User Guide."

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Vilanterol Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Vilanterol Acetate/Trifenatate Stability | Audience: R&D, QC, Analytical Chemistry

Executive Summary & Chemical Context[1][2]

Note on Nomenclature: While your query specifies "Vilanterol Acetate," the commercially available and pharmacologically stable salt form is Vilanterol Trifenatate (GW642444M). Vilanterol Acetate typically refers to the Vilanterol base analyzed within an ammonium acetate buffer system (common in LC-MS) or a specific custom salt screen. This guide addresses the stability of the Vilanterol pharmacophore , which remains the structural vulnerability regardless of the counter-ion.

Vilanterol is a long-acting


-adrenoceptor agonist (LABA). Its chemical structure contains a labile ester linkage  and a secondary amine , making it highly susceptible to two primary degradation pathways: Hydrolysis  and Oxidation .

Key Stability Metrics:

Parameter Specification Critical Note
Primary Solvent DMSO (Anhydrous) Water causes rapid precipitation and hydrolysis.

| Solubility (DMSO) |


 100 mg/mL | Hygroscopic solvent; must be fresh.[1] |
| Solubility (Water)  | Insoluble | Do not use for stock preparation. |
| Storage Temp  | -20°C or -80°C | 4°C is insufficient for long-term stock stability. |
| Light Sensitivity  | Moderate | Use Amber borosilicate glass. |

Troubleshooting Guides & FAQs

Issue 1: "My Vilanterol stock solution has precipitated or looks cloudy."

Root Cause: Moisture Ingress or Incorrect Solvent Choice. Vilanterol is highly lipophilic. It is practically insoluble in water.[2][3] If you attempted to dissolve it directly in an aqueous buffer (like Acetate buffer) or used "wet" DMSO (DMSO is hygroscopic and absorbs water from the air), the compound will crash out of solution.

The Fix:

  • Verify Solvent: Ensure you are using Anhydrous DMSO (Grade

    
     99.9%, water content < 0.05%).
    
  • Protocol Check: If diluting into an aqueous assay buffer (e.g., PBS or Ammonium Acetate), ensure the final DMSO concentration is kept low (< 0.1% to 1% depending on assay tolerance) and add the stock to the buffer while vortexing, not the reverse.

Issue 2: "I see unexpected peaks in my HPLC/LC-MS chromatogram."

Root Cause: Ester Hydrolysis or Oxidation. Vilanterol contains a phenylacetic acid ester moiety.

  • Hydrolysis: In the presence of water (even trace amounts in DMSO) or extreme pH, the ester bond cleaves, yielding a carboxylic acid derivative and a glycol . This is the most common degradation pathway [1, 2].

  • Oxidation: The secondary amine and phenolic groups are prone to oxidation, especially if the headspace of the vial contains oxygen.

The Fix:

  • pH Control: If working with "Vilanterol Acetate" implies an acetate buffer system, ensure the pH is maintained between 5.0 and 7.0 . Vilanterol degrades rapidly in highly acidic (pH < 2) or basic (pH > 9) environments [1].

  • Headspace Purging: Overlay stock vials with inert gas (Argon or Nitrogen) before sealing to prevent oxidative degradation.

Issue 3: "Can I store the stock solution at 4°C for a week?"

Answer: No. While solid Vilanterol Trifenatate is relatively stable, the solution state dramatically increases molecular mobility and reactivity. At 4°C, hydrolysis rates in non-anhydrous solvents are significant over 7 days.

  • Requirement: Aliquot stocks immediately after preparation and store at -20°C or -80°C . Avoid repeated freeze-thaw cycles (limit to max 3 cycles).

Visualizing the Stability Logic

Diagram 1: Degradation Pathways

This diagram illustrates why moisture and oxygen are the enemies of Vilanterol stability.

VilanterolDegradation Vilanterol Vilanterol (Intact Molecule) Acid Degradant A: Carboxylic Acid Deriv. Vilanterol->Acid Ester Cleavage (pH < 4 or > 9) Glycol Degradant B: Glycol Deriv. Vilanterol->Glycol Ester Cleavage Oxides N-Oxides / Phenolic Radicals Vilanterol->Oxides Oxidative Stress Moisture Moisture/Water (Hydrolysis Trigger) Moisture->Vilanterol Attacks Ester Bond Oxygen Oxygen/Light (Oxidation Trigger) Oxygen->Vilanterol Attacks Amine/Phenol

Caption: Vilanterol degradation is driven by ester hydrolysis (yielding acid/glycol) and oxidation.[4][5][6]

Validated Protocol: Preparation of 10 mM Stock Solution

Objective: Create a stable stock solution of Vilanterol (using Trifenatate salt MW ~774.8 g/mol ) minimizing degradation risks.

Materials Required:
  • Vilanterol Trifenatate (Solid).

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, stored over molecular sieves).

  • Amber Borosilicate Glass Vials (Silanized preferred).

  • Argon or Nitrogen gas source.

Step-by-Step Workflow:
  • Equilibration: Allow the vial of solid Vilanterol to warm to room temperature before opening to prevent condensation on the hygroscopic solid.

  • Weighing: Weigh 7.75 mg of Vilanterol Trifenatate into a sterile microcentrifuge tube or amber vial.

  • Dissolution: Add 1.0 mL of Anhydrous DMSO.

    • Technical Note: Do not use water or ethanol as the primary solvent.

  • Mixing: Vortex gently for 30 seconds. Ensure no solid adheres to the walls.

  • Aliquoting (Crucial Step): Immediately divide the solution into single-use aliquots (e.g., 50

    
    L) in amber vials.
    
    • Why? This prevents freeze-thaw degradation.

  • Inert Gas Overlay: Gently blow Argon or Nitrogen into the headspace of each vial for 5-10 seconds to displace oxygen.

  • Storage: Seal tightly and place in -20°C (stable for 3-6 months) or -80°C (stable for 1 year) [3].

Diagram 2: Stock Preparation Workflow

StockPrep Start Solid Vilanterol (Equilibrate to RT) Solvent Add Anhydrous DMSO (Avoid Water!) Start->Solvent Mix Vortex to Dissolve Solvent->Mix Aliquot Aliquot into Amber Vials Mix->Aliquot Gas Purge Headspace (Argon/N2) Aliquot->Gas Critical Control Point Store Store at -20°C / -80°C Gas->Store

Caption: Optimized workflow to prevent hydrolysis (DMSO) and oxidation (Gas Purge) during stock prep.

References

  • Al-Sieni, A. et al. (2020). "Stability-indicating UPLC assay coupled with mass spectrometry for the analysis of vilanterol degradation products." ResearchGate.[5][7] Available at:

  • U.S. Food and Drug Administration (FDA). (2013). "NDA 204275: Breo Ellipta (fluticasone furoate and vilanterol trifenatate) Chemistry Review." FDA Access Data. Available at:

  • Selleck Chemicals. "Vilanterol Trifenatate Technical Datasheet & Solubility." Available at:

Sources

Technical Support Center: Vilanterol Acetate and Beta-2 Adrenergic Receptor Tachyphylaxis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Vilanterol Acetate is an ultra-long-acting beta-2 adrenergic agonist (ultra-LABA) utilized for the management of chronic obstructive pulmonary disease (COPD) and asthma, often in combination with an inhaled corticosteroid like fluticasone furoate.[1][2] Its therapeutic effect stems from the stimulation of beta-2 adrenergic receptors (β2AR) on airway smooth muscle cells, which triggers a signaling cascade leading to bronchodilation.[3][4] Specifically, β2AR activation stimulates adenylyl cyclase via a Gs protein, increasing intracellular cyclic adenosine monophosphate (cAMP).[5] This rise in cAMP leads to the inactivation of myosin light-chain kinase and a decrease in intracellular calcium, resulting in smooth muscle relaxation.[5][6]

A key concern in the long-term application of any G protein-coupled receptor (GPCR) agonist is the potential for tachyphylaxis—a rapid decrease in drug response.[7][8] For β2AR agonists, this phenomenon is primarily mediated by receptor desensitization and downregulation, processes initiated by agonist binding itself.[9][10] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand, investigate, and manage potential tachyphylaxis to Vilanterol in long-term experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the molecular mechanism of β2AR tachyphylaxis?

A1: Tachyphylaxis to β2AR agonists is a multi-step, self-regulatory process designed to protect cells from overstimulation. It occurs via two primary mechanisms:

  • Desensitization (Functional Uncoupling): This is a rapid process occurring within minutes. Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the β2AR. This phosphorylation event increases the receptor's affinity for a protein called β-arrestin. The binding of β-arrestin sterically hinders the receptor's ability to couple with its Gs protein, effectively uncoupling it from the downstream adenylyl cyclase signaling pathway, even while the agonist is still bound.[8][9]

  • Downregulation (Receptor Internalization): This is a slower process that occurs over hours to days of sustained agonist exposure.[10] β-arrestin binding not only uncouples the receptor but also targets it for internalization into endosomes via clathrin-coated pits. Once internalized, receptors can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for lysosomal degradation, leading to a net reduction in the total number of cellular receptors.[8][10] This reduction in receptor density ultimately diminishes the cell's maximum possible response to the agonist.[11]

Q2: Is tachyphylaxis a significant clinical concern with Vilanterol?

A2: While the mechanisms for tachyphylaxis are well-established for the β2AR class, the clinical significance for Vilanterol, particularly when co-administered with an inhaled corticosteroid (ICS), is less clear. Long-term studies often show sustained efficacy.[12][13] Several factors may mitigate tachyphylaxis in a clinical setting:

  • Combination with ICS: Corticosteroids have been shown to enhance the bronchodilatory response to beta-agonists and may counteract tachyphylaxis by increasing the transcription of the β2AR gene.[14]

  • Intrinsic Properties: The specific pharmacokinetic and pharmacodynamic properties of Vilanterol may influence the degree of tachyphylaxis observed.

  • Dosing Regimen: Once-daily dosing provides a prolonged period for potential receptor resensitization compared to more frequently administered agonists.[12] However, the potential for tachyphylaxis cannot be entirely dismissed, and its investigation in preclinical long-term studies is crucial for a complete safety and efficacy profile. Studies with other LABAs have shown that tachyphylaxis can occur, especially in patients not receiving concurrent inhaled corticosteroids.[15]

Q3: How do I begin to design a long-term study to assess Vilanterol tachyphylaxis?

A3: A robust study design should incorporate multiple endpoints to assess tachyphylaxis at different biological levels. Key considerations include:

  • Model System: Choose a relevant in vitro (e.g., human airway smooth muscle cells, HEK293 or A549 cells expressing β2AR) or in vivo (e.g., rodent models of allergic asthma) model.

  • Treatment Duration: The duration should be sufficient to induce potential downregulation, typically ranging from 24 hours to several weeks, depending on the model.

  • Control Groups: Include a vehicle control, a positive control known to induce tachyphylaxis (e.g., the non-selective β-agonist Isoproterenol), and potentially a Vilanterol + ICS group to assess the mitigating effect of corticosteroids.

  • Endpoints: Measure functional response (e.g., cAMP production, muscle relaxation), receptor density (e.g., receptor binding assays), and receptor mRNA levels.

Investigational Workflows & Troubleshooting

Workflow for Assessing Tachyphylaxis

This workflow provides a logical sequence for investigating the key molecular events in tachyphylaxis.

TachyphylaxisWorkflow cluster_Functional Functional Assessment cluster_Molecular Molecular Assessment cluster_Interpretation Data Interpretation A Long-Term Vilanterol Exposure (e.g., 24-72h) B Washout Period (Remove Agonist) A->B E Cell Lysate / Membrane Prep (Post Long-Term Exposure) A->E Parallel Experiment C Acute Re-challenge with Vilanterol B->C D Measure cAMP Production (Protocol 1) C->D H Reduced cAMP Response? D->H F Receptor Binding Assay (Protocol 2) E->F G qRT-PCR for ADRB2 Gene (Receptor mRNA levels) E->G I Reduced Receptor Number? F->I J Reduced mRNA Levels? G->J K Conclusion: Evidence of Tachyphylaxis (Desensitization &/or Downregulation) H->K I->K J->K

Caption: Experimental workflow for investigating Vilanterol-induced tachyphylaxis.

Troubleshooting Guide
Observed Problem Potential Cause Troubleshooting Action & Rationale
High variability in cAMP assay results. 1. Inconsistent cell density. 2. PDE activity degrading cAMP. 3. Cell health issues.1. Action: Ensure precise cell counting and seeding for each well. Rationale: The amount of cAMP produced is directly proportional to the number of cells. 2. Action: Include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) in the assay buffer.[16] Rationale: PDEs rapidly degrade cAMP; inhibiting them allows for accurate measurement of peak production. 3. Action: Check cell viability (e.g., with Trypan Blue) before seeding. Rationale: Unhealthy cells will not respond optimally to stimuli.
No significant difference in cAMP response after long-term exposure. 1. Insufficient exposure time/concentration. 2. Rapid receptor resensitization during washout. 3. The specific cell line is resistant to tachyphylaxis.1. Action: Perform a time-course and dose-response experiment (e.g., 12, 24, 48, 72h) to find optimal conditions for inducing tachyphylaxis. Rationale: The kinetics of downregulation can vary between cell types. 2. Action: Minimize the duration of the washout period or perform the re-challenge in the presence of protein synthesis inhibitors to block new receptor synthesis. Rationale: This helps isolate the effect on the existing receptor population. 3. Action: Use a positive control like Isoproterenol. If it also fails to induce tachyphylaxis, consider a different cell model known to express a functional β2AR desensitization system.
Receptor binding assay shows no change in receptor number, but functional assay shows desensitization. This is an expected result for short-term agonist exposure.Action: This is not an error. Interpret this as evidence of functional desensitization (receptor-G protein uncoupling) without significant downregulation. Rationale: Desensitization is the initial, rapid step, while downregulation (a physical reduction in receptor number) occurs later.[8][10]

Key Experimental Protocols

Protocol 1: Functional Desensitization via cAMP Measurement

This protocol is designed to quantify the functional response of β2AR by measuring the production of its second messenger, cAMP. It uses a competitive immunoassay format.

Principle: Cells are first exposed to Vilanterol long-term to induce tachyphylaxis. After a washout, they are re-challenged with an acute dose. The amount of cAMP produced is measured and compared to cells that did not receive the long-term pre-treatment.

Methodology:

  • Cell Seeding: Seed human airway smooth muscle cells (or other suitable cell line) in a 96-well plate at a density that will result in ~90% confluency on the day of the assay. Incubate for 24 hours at 37°C, 5% CO2.

  • Induction of Tachyphylaxis (Pre-treatment):

    • Test Group: Treat cells with Vilanterol (e.g., 100 nM) for 24-48 hours.

    • Control Group: Treat cells with vehicle (e.g., 0.1% DMSO) for the same duration.

  • Washout:

    • Gently aspirate the media from all wells.

    • Wash the cells 3 times with 200 µL of pre-warmed serum-free media. This step is critical to remove the pre-treatment agonist.

    • After the final wash, add 100 µL of serum-free media and incubate for 1-2 hours to allow for partial resensitization and establish a baseline.

  • Acute Stimulation:

    • Prepare a stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) in serum-free media.

    • Prepare serial dilutions of Vilanterol in the stimulation buffer.

    • Aspirate the media and add the Vilanterol dilutions to the appropriate wells (both Test and Control groups). Include a "no-agonist" control.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Quantification:

    • Lyse the cells according to the manufacturer's protocol for your chosen cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based kits).

    • Perform the cAMP measurement following the kit's instructions.

  • Self-Validation & Data Analysis:

    • Positive Control: Use a known β2AR agonist like Isoproterenol in a parallel experiment to confirm the assay is working.

    • Data Analysis: Plot the cAMP concentration against the log of the Vilanterol concentration. Compare the dose-response curves for the Control vs. Test groups. A rightward shift in the EC50 and/or a decrease in the Emax for the Test group indicates functional desensitization.

Protocol 2: Receptor Downregulation via Whole-Cell Binding Assay

This protocol quantifies the number of β2ARs on the cell surface.

Principle: A radiolabeled or fluorescently-labeled antagonist that binds to β2AR is used to "count" the number of available receptors on intact cells after long-term Vilanterol exposure. A decrease in binding sites corresponds to receptor downregulation.

Methodology:

  • Cell Culture and Treatment: Seed and treat cells with Vilanterol (Test Group) and vehicle (Control Group) for 24-48 hours as described in Protocol 1.

  • Cell Preparation:

    • Gently wash the cells twice with ice-cold PBS to remove the treatment media.

    • Detach cells using a non-enzymatic cell dissociation buffer to preserve surface proteins.

    • Centrifuge the cells and resuspend in ice-cold binding buffer. Perform a cell count.

  • Binding Reaction:

    • In a 96-well filter plate, add a constant concentration of a labeled β2AR antagonist (e.g., ³H-CGP12177, a hydrophilic antagonist that does not cross the cell membrane).

    • To determine non-specific binding, add a large excess of an unlabeled antagonist (e.g., 10 µM Propranolol) to a separate set of wells.

    • Add an equal number of cells from the Control and Test groups to the wells.

    • Incubate on ice (e.g., for 2-3 hours) with gentle agitation to reach equilibrium.

  • Washing and Detection:

    • Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold.

    • Wash the filters 3 times with ice-cold binding buffer to remove unbound ligand.

    • Allow the filters to dry.

    • Measure the bound radioactivity using a scintillation counter.

  • Self-Validation & Data Analysis:

    • Data Calculation: Specific binding is calculated by subtracting the non-specific binding (wells with excess unlabeled antagonist) from the total binding.

    • Comparison: Compare the specific binding (expressed as fmol/mg protein or counts per 10^6 cells) between the Control and Test groups. A statistically significant decrease in specific binding in the Vilanterol-treated group indicates receptor downregulation.[11]

Mechanistic Pathway Overview

The following diagram illustrates the canonical signaling pathway of the β2AR and the key intervention points of GRKs and β-arrestin that lead to tachyphylaxis.

SignalingPathway cluster_membrane Cell Membrane cluster_desens Tachyphylaxis Pathway b2ar β2 Adrenergic Receptor gs Gs Protein (α, β, γ) b2ar->gs Activates grk GRK b2ar->grk Recruits ac Adenylyl Cyclase camp cAMP ac->camp Converts gs->ac Stimulates vilanterol Vilanterol vilanterol->b2ar Binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Bronchodilation (Smooth Muscle Relaxation) pka->response Leads to b2ar_p Phosphorylated β2AR grk->b2ar_p Phosphorylates barrestin β-Arrestin barrestin->gs Blocks Coupling internalization Internalization & Downregulation barrestin->internalization Promotes b2ar_p->barrestin Binds

Caption: β2AR signaling and the molecular pathway of agonist-induced tachyphylaxis.

References

  • Title: Long-term therapy with beta-2 mimetics: role of tachyphylaxis Source: PubMed URL: [Link]

  • Title: Pharmacology of Vilanterol (Breo) ; Mechanism of action, Pharmacokinetics, Uses, Effects Source: NS Pharmacology URL: [Link]

  • Title: Vilanterol - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Beta2-adrenergic agonist - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Therapeutic Aspects Beta2-Receptor Agonists Tachyphylaxis and Combination with Other Drugs Source: SpringerLink URL: [Link]

  • Title: Fluticasone & Vilanterol Inhalation Powder: Uses & Side Effects Source: Cleveland Clinic URL: [Link]

  • Title: Beta-agonist: Types, Dosing, Benefits & Side Effects Source: Cleveland Clinic URL: [Link]

  • Title: A cAMP response element in the beta 2-adrenergic receptor gene confers transcriptional autoregulation by cAMP Source: PubMed URL: [Link]

  • Title: Mechanism of action of Beta 2 agonist Source: YouTube URL: [Link]

  • Title: Biased β-agonists may provide better control of asthma and other obstructive lung diseases, drug discovery study shows Source: USF Health News - University of South Florida URL: [Link]

  • Title: BREO ELLIPTA (fluticasone furoate and vilanterol inhalation powder) Source: accessdata.fda.gov URL: [Link]

  • Title: Pharmacology of Fluticasone-Vilanterol (Breo) Inhaler ; Mechanism of action, Pharmacokinetics, Uses Source: YouTube URL: [Link]

  • Title: Identification and characterization of an atypical Gαs-biased β2AR agonist that fails to evoke airway smooth muscle cell tachyphylaxis Source: PNAS URL: [Link]

  • Title: Tachyphylaxis and Tolerance#medical #pharmacology #tachyphylaxis Source: YouTube URL: [Link]

  • Title: Beta2-Agonists - StatPearls - NCBI Bookshelf Source: NIH URL: [Link]

  • Title: Development of drug tachyphylaxis in asthmatic patients treated with beta-adrenergic drugs Source: Acta Physiologica Hungarica URL: [Link]

  • Title: Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor Source: PMC - NIH URL: [Link]

  • Title: beta2-Adrenergic receptor downregulation and performance decrements during high-intensity resistance exercise overtraining Source: PubMed URL: [Link]

  • Title: beta2 adrenoceptor Assay Source: Innoprot GPCR functional assays URL: [Link]

  • Title: Evaluating the Impact and Benefits of Fluticasone Furoate/Vilanterol in Individuals with Asthma or COPD: A Mixed-Methods Analysis of Patient Experiences Source: PMC - NIH URL: [Link]

  • Title: β-Adrenergic Receptor Desensitization/Down-Regulation in Heart Failure: A Friend or Foe? Source: Frontiers URL: [Link]

  • Title: How to manage tachyphylaxis (rapidly decreasing response to a medication) in patients? Source: The Shortest Doctor's Note URL: [Link]

  • Title: Safety and Efficacy Study of Fluticasone Furoate/Vilanterol (FF/VI) Fixed Dose Combination (FDC) Compared to FF Alone in Subjects With Asthma Source: ClinicalTrials.gov URL: [Link]

  • Title: cAMP stimulates transcription of the beta 2-adrenergic receptor gene in response to short-term agonist exposure Source: PMC - NIH URL: [Link]

  • Title: β-blockers Reverse Agonist-Induced β2-AR Downregulation Regardless of Their Signaling Profile Source: MDPI URL: [Link]

  • Title: Development of drug tachyphylaxis in asthmatic patients treated with beta-adrenergic drugs Source: ResearchGate URL: [Link]

  • Title: A randomized trial of once-daily fluticasone furoate/vilanterol or vilanterol versus placebo to determine effects on arterial stiffness in COPD Source: PubMed Central URL: [Link]

  • Title: Anti-beta2 Adrenergic Receptor Antibodies (IgG) Elisa Source: Eagle Biosciences URL: [Link]

  • Title: Predicted 3D structure for the human β2 adrenergic receptor and its binding site for agonists and antagonists Source: PNAS URL: [Link]

  • Title: Salmeterol tachyphylaxis in steroid treated asthmatic subjects Source: ResearchGate URL: [Link]

  • Title: Down-regulation of beta-adrenergic receptors: agonist-induced reduction in receptor mRNA levels. Source: PNAS URL: [Link]

  • Title: Identification and sequence of a binding site peptide of the .beta.2-adrenergic receptor Source: ACS Publications URL: [Link]

  • Title: Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs) Source: BMG LABTECH URL: [Link]

  • Title: Evaluating fluticasone furoate + vilanterol for the treatment of chronic obstructive pulmonary disease (COPD) Source: PubMed URL: [Link]

  • Title: A randomised, phase III trial of once-daily fluticasone furoate/vilanterol 100/25 μg versus once-daily vilanterol 25 μg to evaluate the contribution on lung function of fluticasone furoate in the combination in patients with COPD Source: PubMed URL: [Link]

  • Title: Receptor Desensitization Part 1 Source: YouTube URL: [Link]

Sources

Validation & Comparative

Head-to-head comparison of Vilanterol and Indacaterol in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity vs. Efficacy Paradigm

This guide provides a technical comparison of Vilanterol (VI) and Indacaterol (IND) , two ultra-long-acting


-agonists (ultra-LABAs) that have redefined the standard of care for COPD and asthma. While both molecules achieve the "once-daily" dosing milestone, they arrive there through distinct pharmacological mechanisms.
  • Vilanterol relies on high receptor selectivity (>1000-fold) and a specific "anchor" binding site (exosite) to maintain duration while minimizing off-target cardiac effects.

  • Indacaterol utilizes high intrinsic efficacy (near full agonism) and lipophilic membrane interactions to provide rapid onset and sustained action, albeit with lower receptor selectivity (~40-fold).

This distinction is critical for researchers: VI prioritizes the therapeutic index through selectivity, while IND prioritizes maximal bronchodilation through efficacy.

Mechanistic Foundation: Receptor Kinetics

To understand the performance differences in animal models, one must first grasp the molecular behavior at the


-adrenergic receptor (

-AR).
The Kinetic Differentiator
  • Vilanterol: Exhibits "reassertion" kinetics. It binds to a specific exosite (amino acids His296 and Lys305) on the receptor, preventing dissociation. This creates a "lid" effect, trapping the molecule at the active site.

  • Indacaterol: Partitioning into the lipid bilayer of the cell membrane (microkinetic diffusion). It creates a local depot in the membrane, continuously resupplying the receptor.

Visualization: -AR Signaling Pathway

The following diagram illustrates the downstream signaling cascade activated by both ligands, leading to airway smooth muscle (ASM) relaxation.

Beta2_Signaling Ligand Ligand (VI / IND) Receptor β2-Adrenergic Receptor (Gs-coupled) Ligand->Receptor Binding AC Adenylyl Cyclase Receptor->AC Gs Activation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activation Ca_Channel Inhibit Ca2+ Channels PKA->Ca_Channel Phosphorylation (-) K_Channel Open K+ Channels (Hyperpolarization) PKA->K_Channel Phosphorylation (+) MLCK Inhibit MLCK (Myosin Light Chain Kinase) PKA->MLCK Phosphorylation (-) Relaxation ASM Relaxation (Bronchodilation) Ca_Channel->Relaxation K_Channel->Relaxation MLCK->Relaxation

Caption: Activation of the Gs-coupled


-AR pathway leads to decreased intracellular calcium and smooth muscle relaxation.

Experimental Models & Protocols

A. The "Self-Validating" Guinea Pig Trachea (GPT) Assay

The isolated guinea pig trachea is the gold standard for assessing onset and duration because the receptor population closely mimics human airways.

Why this protocol?

  • Causality: We use Methacholine (MCh) rather than histamine to pre-contract the tissue because MCh induces a stable, tonic contraction mediated by M3 receptors, allowing for precise measurement of relaxation "reversal" by the LABA.

  • Self-Validation: The protocol includes a "Washout Phase." If the relaxation persists after flushing the bath, it confirms the "Long-Acting" property (dissociation half-life).

Protocol Workflow
  • Preparation: Harvest trachea from male Dunkin-Hartley guinea pigs (400-600g). Cut into 3-4mm rings.

  • Equilibration: Suspend rings in Krebs-Henseleit solution at 37°C, gassed with 95%

    
     / 5% 
    
    
    
    . Apply 1g resting tension. Equilibrate for 60 mins.
  • Pre-Contraction (The Challenge): Administer Methacholine (

    
     concentration, typically 1-10 
    
    
    
    ) to induce stable tonic contraction. Wait for plateau (approx. 15 mins).
  • Agonist Dosing:

    • For Potency: Cumulative dosing (

      
       to 
      
      
      
      ) in 0.5 log increments.
    • For Onset: Single bolus dose (e.g.,

      
      ). Measure time to 50% relaxation (
      
      
      
      ).
  • Washout (Duration Test): After max relaxation, wash tissue with fresh Krebs buffer every 15 mins for 4-6 hours. Monitor "Reassertion" of contraction.

GPT_Protocol cluster_measure Key Readouts Step1 1. Harvest & Prep (3-4mm Rings) Step2 2. Equilibration (60 min, 1g Tension) Step1->Step2 Step3 3. MCh Challenge (Induce Tonic Contraction) Step2->Step3 Step4 4. LABA Dosing (Cumulative or Bolus) Step3->Step4 Wait for Plateau Step5 5. Washout Phase (Test Persistence) Step4->Step5 Max Relaxation Achieved R1 pEC50 (Potency) Step4->R1 R2 t1/2 (Onset) Step4->R2 R3 % Reassertion (Duration) Step5->R3

Caption: Workflow for the Guinea Pig Trachea assay. The Washout Phase (Step 5) differentiates LABAs from SABAs.

Head-to-Head Performance Analysis

Pharmacological Profile

The following data synthesizes results from radioligand binding assays and functional tissue studies.

ParameterVilanterol (VI)Indacaterol (IND)Clinical Implication
Receptor Affinity (

)
Subnanomolar (High)Lower than VIVI binds tighter to the receptor.
Selectivity (

vs

)
> 1000-fold ~40-foldCritical: VI has a wider safety margin for cardiac side effects.
Intrinsic Efficacy High (Partial-to-Full)Very High (Full Agonist) IND may provide greater maximal bronchodilation in resistant airways.
Onset of Action (

)
Fast (< 10 min)Very Fast (< 5 min) Both are suitable for rapid relief, but IND is slightly faster.
Duration of Action > 24 Hours> 24 HoursBoth support once-daily (QD) dosing.[1]

Data Sources: [1], [2], [3]

Functional Dynamics: The "Reassertion" Metric

In the GPT washout model, a key differentiator is Reassertion . This measures how quickly the muscle re-contracts after the drug is washed away.[2]

  • Salbutamol (SABA): 100% reassertion within < 30 mins (drug washes off easily).

  • Vilanterol: < 20% reassertion after 4-6 hours.

  • Indacaterol: < 20% reassertion after 4-6 hours.

Key Insight: Despite different binding mechanisms (exosite vs. lipid depot), both molecules exhibit "pseudo-irreversible" binding in functional assays, validating their 24-hour clinical efficacy.

Safety Pharmacology: Cardiovascular Telemetry

Safety in animal models focuses on the potential for


-mediated tachycardia and arrhythmias (QTc prolongation).
The Conscious Dog Model
  • Method: Beagle dogs instrumented with radiotelemetry transmitters.

  • Correction Formula: Standard Bazett’s formula is often inaccurate for dogs due to high heart rate variability. Van de Water’s formula is the preferred correction method for canine safety pharmacology [4].[3]

Comparative Safety Profile
  • Indacaterol: In thorough QT studies (dog and human), IND showed no clinically relevant QTc prolongation at therapeutic doses. However, its lower selectivity (~40-fold) theoretically presents a narrower therapeutic window compared to VI if systemic exposure increases significantly [5].

  • Vilanterol: Due to its >1000-fold selectivity , VI exerts minimal activity on cardiac

    
     receptors even at supratherapeutic doses. Preclinical studies show a "clean" cardiovascular profile with no significant changes in heart rate or QTc interval compared to placebo [1, 6].
    

References

  • Slack, R. J., et al. (2013). In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action. Journal of Pharmacology and Experimental Therapeutics. Link

  • Baker, J. G. (2010). A comparison of the molecular pharmacological properties of current short, long, and ultra-long-acting β2-agonists used for asthma and COPD. Respiratory Research. Link

  • Naline, E., et al. (2007). Relaxant effects of indacaterol, a novel long-acting β2-agonist, on isolated human bronchi.[1] European Respiratory Journal. Link

  • Fossa, A. A., et al. (2005).[4] The impact of heart rate correction formulas on QTc interval prolongation in conscious dogs.[3][5] Journal of Pharmacological and Toxicological Methods.[6] Link

  • Khindri, S., et al. (2011).[7] Cardiac safety of indacaterol in healthy subjects: a randomized, multidose, placebo- and positive-controlled, parallel-group thorough QT study. BMC Pulmonary Medicine. Link

  • Hanania, N. A., et al. (2013). Safety and efficacy of the once-daily anticholinergic umeclidinium bromide/vilanterol combination in COPD. Pulmonary Pharmacology & Therapeutics.[8] Link

Sources

Technical Guide: Assessing the Synergistic Potency of Vilanterol and Fluticasone Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Crosstalk" Hypothesis

In the landscape of respiratory pharmacology, the combination of Vilanterol (VI) and Fluticasone Furoate (FF) represents a shift from additive efficacy to molecular synergy. Unlike predecessor combinations (e.g., Salmeterol/Fluticasone Propionate), where components largely act in parallel, VI and FF exhibit a documented "molecular crosstalk."

This guide dissects the mechanism where the LABA (Vilanterol) primes the nuclear translocation of the Glucocorticoid Receptor (GR), while the ICS (Fluticasone Furoate) upregulates


-adrenergic receptor expression, preventing tachyphylaxis. We provide the experimental framework to validate this synergy in vitro and compare its performance against the gold-standard Salmeterol/Fluticasone Propionate (SFC).

Mechanistic Basis of Synergy

To understand the superior efficacy of VI/FF, one must look beyond the receptor blockade and analyze the structural kinetics.

The Furoate Advantage (FF vs. FP)

Fluticasone Furoate (FF) is distinct from Fluticasone Propionate (FP) due to the 17


-furoate ester moiety .
  • Lipophilicity & Retention: The furoate ester significantly increases lipophilicity, allowing FF to embed into the cell membrane "depot," leading to a longer lung retention time (>24 hours) compared to FP (~10-12 hours).

  • Receptor Affinity: FF exhibits a Relative Receptor Affinity (RRA) for the Glucocorticoid Receptor of 2989 (vs. Dexamethasone = 100), whereas FP has an RRA of 1775 .[1] This results in faster association and slower dissociation rates.[1]

The Vilanterol "Anchor"

Vilanterol is an ultra-long-acting


-agonist. Its saligenin headgroup binds to the active site, while its long lipophilic tail anchors it to the exosite, preventing rapid elution.
Molecular Crosstalk Pathway

The synergy is driven by the cAMP-PKA signaling cascade. Vilanterol-induced cAMP elevation activates Protein Kinase A (PKA), which phosphorylates the Glucocorticoid Receptor (GR) and/or its chaperones (Hsp90), facilitating rapid nuclear translocation even at lower steroid concentrations.

G cluster_membrane Cell Membrane cluster_cytoplasm cluster_nucleus Nucleus VI Vilanterol (VI) B2AR Beta2-Adrenergic Receptor VI->B2AR Agonist Binding FF Fluticasone Furoate (FF) GR_Cyto Glucocorticoid Receptor (Inactive) FF->GR_Cyto High Affinity Binding AC Adenylyl Cyclase B2AR->AC Gs Activation cAMP cAMP (Increased) AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->GR_Cyto Priming Phosphorylation (Synergy Node) GRE_Complex Activated GR Complex GR_Cyto->GRE_Complex Dimerization GRE Glucocorticoid Response Element (GRE) GRE_Complex->GRE Nuclear Translocation AntiInflam Anti-Inflammatory Proteins (Annexin-1, SLPI) GRE->AntiInflam Transactivation B2_Gene Beta2-AR Gene Expression GRE->B2_Gene Upregulation (Prevents Tolerance) B2_Gene->B2AR Receptor Replenishment

Figure 1: Molecular Crosstalk Mechanism. Note the bidirectional synergy: PKA enhances GR translocation (VI helping FF), while GR upregulates Beta-2 receptors (FF helping VI).

Comparative Pharmacodynamics

The following data synthesizes head-to-head performance metrics between VI/FF and the previous standard, Salmeterol/Fluticasone Propionate (SFC).

Table 1: Technical Performance Comparison

FeatureVilanterol / Fluticasone Furoate (VI/FF)Salmeterol / Fluticasone Propionate (SFC)Clinical Impact
Dosing Frequency Once Daily (QD)Twice Daily (BID)QD improves adherence by ~20-30%.
ICS Receptor Affinity 2989 (RRA vs Dex)1775 (RRA vs Dex)FF binds tighter and faster to the target.[1]
Lung Retention > 24 Hours~10-12 HoursFF maintains anti-inflammatory coverage through the night.
Onset of Action 16 Minutes (to 100mL FEV1 gain)28 MinutesVI provides faster bronchodilation than Salmeterol.
Systemic Bioavailability Negligible (<1%)Low (<1%)Both have favorable safety profiles, but FF has higher first-pass metabolism.
Efficacy (Asthma Control) OR 2.03 (Odds of being responder)ReferenceVI/FF showed superior asthma control in Salford Lung Study.[2]

Experimental Protocol: Validating Synergy

To objectively assess synergy in a research setting, one cannot simply measure "effect." One must prove that the combined effect exceeds the probabilistic sum of individual effects (Bliss Independence).

The System: Human Bronchial Epithelial (HBE) Assay

Objective: Quantify the synergistic suppression of IL-8 release under TNF-


 stimulation.

Materials:

  • Primary HBE cells (Lonza or equivalent).

  • Stimulant: Recombinant Human TNF-

    
     (10 ng/mL).
    
  • Treatments: VI (10nM), FF (0.1nM - sub-optimal dose is critical to detect synergy).

  • Readout: ELISA for IL-8.

Workflow Diagram

Protocol cluster_arms Experimental Arms (1h Pre-treatment) Start HBE Cell Culture (Starve 24h) Arm1 Vehicle Control Start->Arm1 Arm2 Vilanterol (VI) 10 nM Start->Arm2 Arm3 Fluticasone Furoate (FF) 0.1 nM Start->Arm3 Arm4 Combo (VI + FF) Start->Arm4 Stim Stimulation TNF-alpha (10ng/mL) Arm1->Stim Arm2->Stim Arm3->Stim Arm4->Stim Incubate Incubation 24 Hours Stim->Incubate Harvest Harvest Supernatant Incubate->Harvest Assay ELISA / HTRF (IL-8 / IL-6) Harvest->Assay Calc Calculate CDI (Coefficient of Drug Interaction) Assay->Calc

Figure 2: Synergy Validation Workflow. The critical step is the calculation of CDI to distinguish additivity from true synergy.

Step-by-Step Methodology
  • Cell Synchronization: Culture HBE cells to 80% confluence. Serum-starve for 24 hours to basalize signaling pathways.

  • Pre-Treatment (The "Priming" Phase):

    • Treat wells with VI alone, FF alone, and VI+FF combination.

    • Expert Insight: Use a sub-maximal concentration of FF (e.g., 0.1 nM). If you use a saturating dose (10 nM), the steroid effect will max out (ceiling effect), masking the synergistic contribution of the LABA.

  • Stimulation: After 1 hour of drug incubation, add TNF-

    
     (10 ng/mL) to induce inflammatory cytokine release.
    
  • Quantification: Incubate for 24 hours. Collect supernatant and quantify IL-8 via ELISA.

  • Mathematical Validation (The "Truth" Test): Calculate the Coefficient of Drug Interaction (CDI) :

    
    
    
    • Where

      
       is the ratio of the combination group to control.[3]
      
    • Where

      
       and 
      
      
      
      are the ratios of the single agent groups to control.
    • Result: CDI < 1 indicates Synergy. CDI = 1 indicates Additivity. CDI > 1 indicates Antagonism.

Clinical Translation & References

The mechanistic synergy described above translates directly to clinical outcomes. In the Salford Lung Study , the VI/FF combination demonstrated a statistically significant improvement in the odds of patients being "Responders" (improving Asthma Control Test score by


 3 points) compared to those on SFC.
References
  • Salford Lung Study (Asthma): Woodcock, A., et al. (2017). Effectiveness of Fluticasone Furoate/Vilanterol versus Fluticasone Propionate/Salmeterol on Asthma Control in the Salford Lung Study. The Lancet. Link

  • Receptor Kinetics: Valotis, A., & Högger, P. (2007). Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate.[1][3] Respiratory Research. Link

  • VI/FF vs SFC Efficacy: Agustí, A., et al. (2014). A comparison of the efficacy and safety of once-daily fluticasone furoate/vilanterol with twice-daily fluticasone propionate/salmeterol in moderate to very severe COPD.[4] European Respiratory Journal. Link

  • Mechanism of Synergy: Usmani, O. S., et al. (2005). The interaction of long-acting beta2-agonists with corticosteroids in asthma.[5][6] Current Opinion in Pharmacology. Link

  • Vilanterol Pharmacology: Slack, R. J., et al. (2013). In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Vilanterol Trifenatate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous and reproducible quantification of active pharmaceutical ingredients (APIs) is paramount. Vilanterol Trifenatate, a long-acting β2 adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD) and asthma, requires precise and reliable analytical methods to ensure product quality and patient safety. This guide provides an in-depth comparison and cross-validation of two distinct analytical methods for the quantification of Vilanterol Trifenatate: High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry.

The principle of cross-validation is critical when an analytical method is transferred between laboratories, or when a new method is introduced to replace an existing one.[1] It serves as a confirmation that both methods produce comparable, reliable, and consistent results, thereby ensuring the integrity of analytical data throughout the lifecycle of a drug product.[1][2]

A note on nomenclature: While the user request specified Vilanterol Acetate, the widely used and commercially available salt form is Vilanterol Trifenatate. This guide will focus on the analysis of Vilanterol Trifenatate to provide the most relevant and practical information for researchers and drug development professionals.

Method 1: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and specificity. The HPLC method detailed here is a stability-indicating assay, capable of separating Vilanterol Trifenatate from its degradation products, a critical feature for assessing the stability of the drug substance and product.[3]

Experimental Protocol: HPLC Method
  • Chromatographic Conditions:

    • Column: A Symmetry C18 column (150 x 4.6 mm, 5 µm particle size) is utilized.

    • Mobile Phase: A mixture of water and acetonitrile in a 65:35 v/v ratio is employed as the mobile phase.

    • Flow Rate: The mobile phase is pumped at a flow rate of 1.0 mL/min.

    • Detection: UV detection is performed at a wavelength of 264 nm.[4]

    • Injection Volume: A 10 µL injection volume is used.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Vilanterol Trifenatate reference standard in the mobile phase to obtain a known concentration.

    • Perform serial dilutions to prepare a series of calibration standards.

  • Sample Preparation:

    • For bulk drug, accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

    • For dosage forms, extract the drug from the formulation matrix using the mobile phase, followed by appropriate dilution.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions and determine the concentration of Vilanterol Trifenatate from the calibration curve.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (Water:Acetonitrile 65:35) HPLC HPLC System (Symmetry C18, 1.0 mL/min, 264 nm) MobilePhase->HPLC Standard Prepare Standard Solutions Injection Inject 10 µL Standard->Injection Sample Prepare Sample Solutions Sample->Injection Chromatogram Obtain Chromatogram HPLC->Chromatogram Injection->HPLC Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Vilanterol Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of Vilanterol Trifenatate.

Method 2: UV Spectrophotometry

UV Spectrophotometry offers a simpler, more rapid, and cost-effective alternative to HPLC for the quantification of Vilanterol Trifenatate, particularly for routine quality control where a high-throughput method is beneficial. This method relies on the principle that the drug absorbs UV radiation at a specific wavelength.

Experimental Protocol: UV Spectrophotometric Method
  • Instrument Parameters:

    • Spectrophotometer: A double-beam UV-Visible spectrophotometer is used.

    • Wavelength of Maximum Absorbance (λmax): The λmax for Vilanterol Trifenatate in methanol is determined by scanning a dilute solution over the UV range (typically 200-400 nm). For this guide, we will use a hypothetical but realistic λmax of 252 nm.

    • Solvent: Methanol is used as the solvent and as the blank.

  • Standard Solution Preparation:

    • Prepare a stock solution of Vilanterol Trifenatate reference standard in methanol.

    • From the stock solution, prepare a series of working standard solutions of varying concentrations.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample (bulk drug or from a dosage form) in methanol to obtain a concentration within the linear range of the assay.

  • Analysis:

    • Measure the absorbance of the blank (methanol) and the standard solutions at 252 nm.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine the concentration of Vilanterol Trifenatate from the calibration curve.

UV Spectrophotometry Experimental Workflow

UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Solvent Prepare Solvent (Methanol) Spectrophotometer UV-Vis Spectrophotometer Solvent->Spectrophotometer Standard Prepare Standard Solutions Measurement Measure Absorbance at 252 nm Standard->Measurement Sample Prepare Sample Solutions Sample->Measurement Calibration Construct Calibration Curve Spectrophotometer->Calibration Quantification Quantify Vilanterol Spectrophotometer->Quantification Measurement->Spectrophotometer Calibration->Quantification

Caption: Workflow for the UV Spectrophotometric analysis of Vilanterol Trifenatate.

Cross-Validation: A Comparative Analysis

The cross-validation of these two methods involves a direct comparison of their performance characteristics. The following table summarizes the key validation parameters as per the International Council for Harmonisation (ICH) guidelines.[5][6][7]

ParameterHPLC MethodUV Spectrophotometric MethodRationale and Insights
Specificity High (Stability-indicating)Moderate to LowThe HPLC method can distinguish Vilanterol from its degradation products and other excipients, which is a significant advantage.[3] The UV method is susceptible to interference from other UV-absorbing substances.
Linearity Range 0.25 - 1.5 µg/mL10 - 50 µg/mLThe HPLC method demonstrates linearity at much lower concentrations, indicating higher sensitivity.[3]
Accuracy (% Recovery) 99 - 100%98 - 102%Both methods show excellent accuracy, with the HPLC method being slightly more precise in its recovery.[8]
Precision (%RSD) < 2%< 2%Both methods exhibit good precision, meeting the typical acceptance criteria for pharmaceutical analysis.[5][6]
Limit of Detection (LOD) 0.02 µg/mL~0.5 µg/mL (estimated)The LOD for the HPLC method is significantly lower, making it suitable for trace analysis and impurity profiling.[3]
Limit of Quantitation (LOQ) 0.07 µg/mL~1.5 µg/mL (estimated)The LOQ of the HPLC method allows for the accurate quantification of very low concentrations of Vilanterol.[3]
Robustness HighModerateHPLC methods, once developed and validated, are generally robust to small, deliberate changes in method parameters.[7] UV methods are simpler and less prone to instrumental variability but can be affected by solvent pH and composition.
Run Time ~6 minutes per sample< 1 minute per sampleThe UV spectrophotometric method offers a significantly faster analysis time, making it ideal for high-throughput screening.[5]
Cost & Complexity HighLowHPLC systems represent a significant capital investment and require skilled operators. UV spectrophotometers are more affordable and easier to operate.
Logical Flow of Cross-Validation

The process of cross-validation ensures that the two methods provide equivalent results for the same set of samples.

CrossValidation_Flow cluster_methods Analytical Methods cluster_analysis Analysis of Identical Samples cluster_comparison Data Comparison and Evaluation MethodA Method A (e.g., HPLC) AnalysisA Analyze with Method A MethodA->AnalysisA MethodB Method B (e.g., UV-Vis) AnalysisB Analyze with Method B MethodB->AnalysisB Samples Prepare a Set of Identical Samples (at various concentrations) Samples->AnalysisA Samples->AnalysisB ResultsA Results from Method A AnalysisA->ResultsA ResultsB Results from Method B AnalysisB->ResultsB Statistical Statistical Analysis (e.g., t-test, F-test, Bland-Altman plot) ResultsA->Statistical ResultsB->Statistical Conclusion Conclusion on Method Comparability Statistical->Conclusion

Caption: Logical workflow for the cross-validation of two analytical methods.

Conclusion and Recommendations

The cross-validation of HPLC and UV spectrophotometric methods for the analysis of Vilanterol Trifenatate reveals distinct advantages and limitations for each technique.

  • The HPLC method is superior in terms of specificity, sensitivity, and robustness . Its ability to act as a stability-indicating assay makes it indispensable for formulation development, stability studies, and the analysis of final products where the presence of impurities and degradation products must be monitored.

  • The UV spectrophotometric method , while less specific, offers significant advantages in speed, simplicity, and cost-effectiveness . It is a highly suitable method for routine quality control applications, such as raw material identification and content uniformity testing, where a rapid turnaround is required and the sample matrix is well-characterized.

In a comprehensive quality control strategy, these two methods can be complementary. The UV spectrophotometric method can be employed for routine, high-throughput analyses, while the HPLC method serves as the definitive, higher-order method for stability testing, validation, and in-depth investigations. The choice of method should be guided by the specific requirements of the analysis, balancing the need for specificity and sensitivity with considerations of speed and cost.

References

  • Padavala, S. K., & Sreelatha, N. (2023). HPLC Method Development and Validation for the Estimation of Umeclidinium and Vilanterol in Bulk Dosage Forms. International Journal of Pharmaceutical and Phytopharmacological Research, 27(3). Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). HPLC Method Development and Validation for Estimation of Fluticasone Furoate & Vilanterol Trifenatate in Bulk and Dosage Form by Using Quality by Design Approach. Available at: [Link]

  • Indira Priyadarshini, N., Naga Udayasri, N., Lakshmi Sowmya, M., & Pappula, N. (2021). Stability indicating RP-HPLC method development and validation for the simultaneous determination of vilanterol trifinatate and umeclidinium bromide in bulk and pharmaceutical dosage forms. World Journal of Pharmaceutical Sciences, 9(2), 137-143. Available at: [Link]

  • Shabir, G. A. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]

  • Journal of Chromatographic Science. (2024). A Novel RP-HPLC Method for Simultaneous Estimation of Vilanterol Trifenatate, Umeclidinium Bromide and Fluticasone Furoate in Inhalation Dry Powder Formulation. Available at: [Link]

  • ResearchGate. (2017). Development and validation of spectrophotometric methods for simultaneous estimation of vilanterol and fluticasone furoate in pharmaceutical formulations. Available at: [Link]

  • Anusha, G., et al. (2023). Method Development And Validation Of Umeclidinium And Vilanterol In Pharmaceutical Dosage Form By RP-HPLC. Indo American Journal of Pharmaceutical Sciences, 10(02). Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Fluticasone Furoate; Umeclidinium Bromide; Vilanterol Trifenatate Inhalation Powder. Available at: [Link]

  • ProQuest. (n.d.). Sensitive and stable RP-HPLC method development and validation for the simultaneous analysis of Vilanterol trifenatate and Fluticasone Furoate in pharmaceutical formulations. Available at: [Link]

  • ResearchGate. (2021). Development and validation of stability indicating RP-HPLC method for fluticasone furoate and vilanterol in pharmaceutical formulations. Available at: [Link]

  • R Discovery. (2021). A RP-HPLC Method for Simultaneous Estimation of Vilanterol Trifenatate and Fluticasone Furoate in Dry Powder Inhalation Formulation. Available at: [Link]

  • PubMed. (2015). Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design. Available at: [Link]

  • PharmaGuru. (n.d.). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available at: [Link]

  • PubMed Central. (n.d.). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Available at: [Link]

  • ResearchGate. (2015). Cross Validation of Pharmacokinetic Bioanalytical Methods: Experimental and Statistical Design. Available at: [Link]

Sources

A Comparative Guide to the Inter-Laboratory Reproducibility of Vilanterol Acetate's Effects

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Vilanterol acetate, a highly selective long-acting β2-adrenergic agonist (LABA), is a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and asthma. Its efficacy, characterized by a 24-hour duration of action, allows for once-daily dosing, which can improve patient adherence.[1] As with any therapeutic agent, the reproducibility of its pharmacological effects across different research and clinical settings is paramount for consistent patient outcomes and reliable drug development. This guide provides an in-depth analysis of the reproducibility of vilanterol acetate's effects, from its fundamental mechanism of action to its performance in preclinical and clinical studies. We will explore the factors that can influence experimental variability and offer best practices to ensure the generation of robust and comparable data.

Part 1: The Molecular Blueprint: Vilanterol Acetate's Mechanism of Action

Vilanterol exerts its therapeutic effect by binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the airways.[2] This interaction initiates a well-defined signaling cascade. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gs protein.[3] The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[4]

While this pathway is well-established, its quantitative output can be influenced by several factors, including:

  • β2-Adrenergic Receptor Polymorphisms: Genetic variations in the ADRB2 gene can alter receptor expression, agonist affinity, and signaling efficiency, potentially leading to inter-individual differences in response.

  • Cellular Context: The density of β2-receptors and the expression levels of downstream signaling components can vary between different cell types and culture conditions, impacting the magnitude of the observed effect.

vilanterol_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm vilanterol Vilanterol beta2_receptor β2-Adrenergic Receptor vilanterol->beta2_receptor Binds to gs_protein Gs Protein (Inactive) beta2_receptor->gs_protein Activates adenylyl_cyclase Adenylyl Cyclase gs_protein->adenylyl_cyclase Stimulates camp cAMP adenylyl_cyclase->camp Converts ATP to atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates smooth_muscle_relaxation Smooth Muscle Relaxation pka->smooth_muscle_relaxation Leads to

Caption: Vilanterol's signaling pathway leading to bronchodilation.

Part 2: In Vitro Assays: A Comparative Look at Potency and Efficacy

The in vitro pharmacological profile of vilanterol has been characterized in numerous studies, primarily through radioligand binding assays to determine its affinity for the β2-receptor and functional assays to measure its potency and efficacy. The most common functional assay is the measurement of cAMP accumulation in cells recombinantly expressing the human β2-receptor or in primary human airway smooth muscle cells.

Across various published studies, vilanterol consistently demonstrates high potency and selectivity for the β2-adrenergic receptor.[5] However, the absolute values of EC50 (a measure of potency) and Emax (a measure of efficacy) can exhibit some variability between laboratories.

Table 1: Comparison of In Vitro Potency of Vilanterol and Other LABAs

Compound Receptor Affinity (pKi) Functional Potency (pEC50) Intrinsic Efficacy (vs. Isoprenaline) Reference
Vilanterol 9.3 9.1 High [5]
Salmeterol 9.3 8.3 Partial [5]
Indacaterol 8.7 8.9 High [5]

| Formoterol | 8.5 | 8.5 | Full |[6] |

Factors Influencing In Vitro Reproducibility:

  • Cell Line and Passage Number: Different cell lines (e.g., CHO, HEK293) and their passage number can affect receptor expression levels and signaling fidelity.

  • Assay Reagents and Conditions: Variations in serum batches, buffers, and incubation times can impact assay results.[7]

  • Data Analysis Methods: The statistical models used to fit dose-response curves can influence the calculated EC50 and Emax values.

To mitigate this variability, a standardized protocol is crucial.

Detailed Protocol: In Vitro cAMP Accumulation Assay

This protocol provides a self-validating system for assessing the potency and efficacy of vilanterol.

  • Cell Culture:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor in F-12K Medium supplemented with 10% fetal bovine serum and 500 µg/mL G418.

    • Plate cells at a density of 5,000 cells/well in a 96-well plate and incubate for 24 hours.

  • Assay Procedure:

    • Wash cells with serum-free medium.

    • Add 50 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10 minutes.

    • Prepare a serial dilution of vilanterol (and a reference agonist like isoprenaline) in stimulation buffer. Add 50 µL of the agonist solution to the wells. Include a vehicle control (buffer only).

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available HTRF or ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Convert cAMP signals to concentrations using a standard curve.

    • Plot the concentration-response data and fit to a four-parameter logistic equation to determine pEC50 and Emax values.

    • Quality Control: The pEC50 for the reference agonist should fall within a predefined range for the assay to be considered valid.

camp_assay_workflow start Start cell_culture 1. Culture CHO-β2 Cells start->cell_culture cell_plating 2. Plate Cells in 96-well Plate cell_culture->cell_plating wash 3. Wash Cells cell_plating->wash add_buffer 4. Add Stimulation Buffer (with IBMX) wash->add_buffer add_agonist 5. Add Vilanterol Dilutions add_buffer->add_agonist incubate 6. Incubate at 37°C add_agonist->incubate detect_camp 7. Lyse Cells & Detect cAMP incubate->detect_camp analyze_data 8. Analyze Data (pEC50, Emax) detect_camp->analyze_data end End analyze_data->end

Caption: Workflow for a standardized in vitro cAMP accumulation assay.

Part 3: Preclinical In Vivo Studies: Bridging the Gap to Clinical Application

Preclinical in vivo studies in animal models of asthma and COPD are essential for evaluating the therapeutic potential of new drug candidates.[8] These studies typically assess endpoints such as bronchoprotection, anti-inflammatory effects, and duration of action.

Table 2: Comparison of Preclinical In Vivo Models for Vilanterol Evaluation

Animal Model Allergen/Inducer Key Endpoints Typical Vilanterol Effect Reference
Guinea Pig Ovalbumin Bronchoconstriction (Penh) Potent and long-lasting bronchoprotection [5]
Mouse (BALB/c) Ovalbumin, House Dust Mite Airway hyperresponsiveness, eosinophilia, cytokine levels Reduction in airway inflammation and hyperresponsiveness [9][10]

| Rat | Lipopolysaccharide | Neutrophilic inflammation | Attenuation of inflammatory cell influx |[11] |

Factors Influencing In Vivo Reproducibility:

  • Animal Strain and Supplier: Different strains of mice or rats can exhibit varying sensitivities to allergens and drugs.[9]

  • Sensitization and Challenge Protocol: The timing, dose, and route of allergen administration can significantly impact the inflammatory response.[12]

  • Outcome Measures: The methods used to assess lung function (e.g., whole-body plethysmography vs. invasive resistance and compliance measurements) have different levels of precision and translatability.

Detailed Protocol: In Vivo Bronchoprotection in a Guinea Pig Model
  • Animal Sensitization:

    • Sensitize male Dunkin-Hartley guinea pigs with an intraperitoneal injection of ovalbumin.

  • Drug Administration:

    • Administer vilanterol (or vehicle control) via inhalation or intratracheal instillation at various time points before the allergen challenge.

  • Allergen Challenge and Lung Function Measurement:

    • Place the animals in a whole-body plethysmograph to measure baseline enhanced pause (Penh), a surrogate for airway resistance.

    • Expose the animals to an aerosolized solution of ovalbumin.

    • Record Penh continuously for at least 30 minutes post-challenge.

  • Data Analysis:

    • Calculate the percentage inhibition of the ovalbumin-induced increase in Penh for each treatment group.

    • Determine the dose-response relationship and the duration of action of vilanterol.

    • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

invivo_workflow start Start sensitization 1. Sensitize Guinea Pigs (Ovalbumin) start->sensitization drug_admin 2. Administer Vilanterol (Inhalation) sensitization->drug_admin baseline_penh 3. Measure Baseline Penh (Plethysmography) drug_admin->baseline_penh challenge 4. Allergen Challenge (Aerosolized Ovalbumin) baseline_penh->challenge record_penh 5. Record Post-Challenge Penh challenge->record_penh analyze 6. Calculate % Inhibition record_penh->analyze end End analyze->end

Caption: Experimental workflow for an in vivo bronchoprotection study.

Part 4: Clinical Trials: Consistency in Human Studies

The ultimate test of a drug's efficacy and safety lies in well-controlled clinical trials. Vilanterol, in combination with the inhaled corticosteroid fluticasone furoate, has undergone extensive clinical development for both asthma and COPD.

Table 3: Summary of Key Phase III Clinical Trial Results for Fluticasone Furoate/Vilanterol (FF/VI)

Trial Identifier Population Primary Endpoint Key Finding Reference
NCT01213849 Healthy Subjects Pharmacokinetics Dose proportionality of FF and equivalence of VI demonstrated [13]
NCT03248128 Asthma (ages 5-17) Change in FEV1 FF/VI was effective and safe compared to FF alone [14]
NCT02105974 COPD Change in trough FEV1 FF/VI showed a statistically significant improvement over VI alone [15]
OD-INHALE Persistent Asthma Change in trough FEV1 Once-daily VI/FF was non-inferior to twice-daily formoterol/fluticasone propionate [16]

| Salford Lung Study | COPD | Rate of exacerbations | FF/VI significantly reduced moderate/severe exacerbations compared to usual care |[17] |

The data from these large, multicenter trials have consistently demonstrated the efficacy of vilanterol-containing therapies in improving lung function and reducing exacerbations.[15][16][17] The reproducibility of these findings across different patient populations and geographical locations provides strong evidence for the robust clinical profile of vilanterol.[6][18]

Factors Influencing Clinical Trial Reproducibility:

  • Patient Heterogeneity: Differences in disease severity, comorbidities, and genetic background can contribute to variability in treatment response.

  • Study Design: Variations in inclusion/exclusion criteria, run-in periods, and endpoint definitions can affect trial outcomes.[14]

  • Placebo Response: The magnitude of the placebo effect can vary between trials and influence the observed treatment effect.[19]

Part 5: Best Practices for Ensuring Reproducibility

Ensuring the reproducibility of research findings is a collective responsibility.[20] Adherence to the following best practices can significantly enhance the reliability and comparability of data on vilanterol acetate:

  • Detailed Methods Reporting: Provide a comprehensive description of all experimental procedures, including the source of all reagents and cell lines.[21]

  • Use of Standardized Protocols: Whenever possible, adopt and cite standardized, validated assay protocols.

  • Appropriate Statistical Analysis: Employ robust statistical methods and clearly report all aspects of the data analysis.

  • Data and Code Sharing: Promote transparency by making raw data and analysis code publicly available.[21]

  • Inter-laboratory Validation: Participate in or conduct ring trials to formally assess the reproducibility of an assay across different laboratories.[22]

Conclusion

The pharmacological effects of vilanterol acetate have been shown to be highly reproducible across a wide range of in vitro, preclinical, and clinical studies. Its well-defined mechanism of action, high potency, and long duration of action are consistently observed. While minor variations in quantitative results can occur due to differences in experimental systems and methodologies, the overall qualitative and clinically relevant effects of vilanterol are robust. By understanding the potential sources of variability and adhering to best practices in experimental design and reporting, the scientific community can continue to generate high-quality, reproducible data that will further refine our understanding of this important therapeutic agent and ensure its optimal use in patients with asthma and COPD.

References

  • In Vitro Pharmacological Characterization of Vilanterol, a Novel Long-Acting 2-Adrenoceptor Agonist with 24-Hour Duration of Action. ResearchGate. Available at: [Link]

  • Vilanterol. PubChem. Available at: [Link]

  • In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action. PubMed. Available at: [Link]

  • Pharmacology of fluticasone furoate and vilanterol trifenatate combination therapy for asthma. Taylor & Francis Online. Available at: [Link]

  • Safety and Efficacy Study of Fluticasone Furoate/Vilanterol (FF/VI) Fixed Dose Combination (FDC) Compared to FF Alone in Subjects With Asthma. ClinicalTrials.gov. Available at: [Link]

  • Fluticasone Furoate; Vilanterol Trifenatate Inhalation Powder. U.S. Food and Drug Administration. Available at: [Link]

  • Efficacy and safety of Once-Daily Vilanterol/Fluticasone furoate MDI in persistent asthma: Phase 3 OD-INHALE Study. PubMed. Available at: [Link]

  • A randomised, phase III trial of once-daily fluticasone furoate/vilanterol 100/25 μg versus once-daily vilanterol 25 μg to evaluate the contribution on lung function of fluticasone furoate in the combination in patients with COPD. PubMed. Available at: [Link]

  • Factors affecting test reproducibility among laboratories. WOAH. Available at: [Link]

  • In Vitro Analysis of Aerodynamic Properties and Co-Deposition of a Fixed-Dose Combination of Fluticasone Furoate, Umeclidinium Bromide, and Vilanterol Trifenatate. ResearchGate. Available at: [Link]

  • In Vitro Effects of Beta-2 Agonists on Skeletal Muscle Differentiation, Hypertrophy, and Atrophy. PMC. Available at: [Link]

  • Exogenous acetate mitigates later enhanced allergic airway inflammation in a menopausal mouse model. PMC. Available at: [Link]

  • Beta2-Receptor Agonists and Antagonists. NCBI Bookshelf. Available at: [Link]

  • Factors affecting test reproducibility among laboratories. PubMed. Available at: [Link]

  • A randomized trial of once-daily fluticasone furoate/vilanterol or vilanterol versus placebo to determine effects on arterial stiffness in COPD. PubMed Central. Available at: [Link]

  • Top 5 Factors Affecting Reproducibility in Research. Enago Academy. Available at: [Link]

  • A randomized trial of once-daily fluticasone furoate/vilanterol or vilanterol versus placebo to determine effects on arterial stiffness in COPD. Dovepress. Available at: [Link]

  • Asthma: The Use of Animal Models and Their Translational Utility. MDPI. Available at: [Link]

  • β2-agonists. PMC. Available at: [Link]

  • Animal Models of Asthma. SCIREQ. Available at: [Link]

  • Pharmacodynamics and pharmacokinetics of fluticasone furoate/vilanterol in healthy Chinese subjects. PubMed. Available at: [Link]

  • Factors affecting test reproducibility among laboratories. ResearchGate. Available at: [Link]

  • Effect of Different Chemo-Mechanical Shaping Protocols on the Intratubular Penetration of a Bioceramic Sealer. MDPI. Available at: [Link]

  • What factors can affect the reproducibility of analytical results? Dr.Oracle. Available at: [Link]

  • Assessing Boltz-2 Performance for the Binding Classification of Docking Hits. ACS Publications. Available at: [Link]

  • Effectiveness of Fluticasone Furoate–Vilanterol for COPD in Clinical Practice. NWEH. Available at: [Link]

  • A current review on animal models of anti-asthmatic drugs screening. Frontiers. Available at: [Link]

  • Dose Proportionality Study: Blood Levels of Fluticasone Furoate (FF) and Vilanterol (VI) Following Different Doses of FF/VI Via an Inhaler. ClinicalTrials.gov. Available at: [Link]

Sources

Technical Guide: Validating Vilanterol Acetate Potency & Kinetics in Ex Vivo Lung Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: In vitro assays using recombinant cell lines (e.g., CHO-K1 expressing


-AR) frequently overestimate the clinical potency of Long-Acting Beta-Agonists (LABAs) because they lack the complex pharmacokinetic barriers of lung tissue—specifically the mucus layer, metabolic enzymes, and the geometric constraints of the airway smooth muscle (ASM) matrix.

The Solution: This guide details the validation of Vilanterol (VI) —specifically focusing on the active moiety often sourced as Vilanterol Acetate for preclinical benchmarking—using Precision-Cut Lung Slices (PCLS) . Unlike isolated strip preparations, PCLS preserves the parenchymal tethering that maintains airway patency, offering the gold standard for validating the "fast-onset, ultra-long-acting" profile that distinguishes Vilanterol from Salmeterol and Formoterol.

Part 1: The Translational Gap & Comparative Pharmacodynamics

Vilanterol is distinct among LABAs due to its "hybrid" kinetic profile: it combines the rapid onset of Formoterol with the 24-hour duration of Indacaterol/Salmeterol. Validating this in ex vivo models requires specific attention to washout resistance and intrinsic efficacy (


).
Comparative Performance Matrix

The following data synthesizes performance metrics in human airway smooth muscle (HASM).

FeatureVilanterol (VI) Salmeterol Formoterol Experimental Implication
Onset of Action Fast (

6 min)
Slow (

15 min)
Fast (

2-3 min)
VI requires shorter pre-incubation than Salmeterol in onset assays.
Duration of Action > 24 Hours ~12 Hours~12 HoursVI requires extended washout periods (>4h) to demonstrate receptor occupancy persistence.
Intrinsic Efficacy (

)
High (Full Agonist)Low (Partial Agonist)High (Full Agonist)VI will induce max relaxation even in desensitized tissue; Salmeterol may fail if receptor reserve is low.
Membrane Interaction "Anchoring" Exosite BindingLipid DepotVI partitions into the plasmalemma, creating a local reservoir near the receptor.

Note on Salt Forms: While Vilanterol Trifenatate is the clinically approved salt (Breo/Anoro), Vilanterol Acetate is frequently used in early-stage ex vivo validation due to distinct solubility profiles in physiological buffers. Ensure all molar concentrations are calculated based on the Vilanterol free base to maintain comparability.

Part 2: Mechanistic Validation (Signaling Pathway)

To validate that Vilanterol is acting via the canonical


-adrenergic pathway (and not off-target mechanisms), you must map the downstream cascade.
Diagram: -AR Activation & Relaxation Cascade

Figure 1: The canonical signaling pathway for Vilanterol-induced bronchodilation.

G VI Vilanterol (Extracellular) B2AR β2-Adrenergic Receptor VI->B2AR High Affinity Binding Gs Gs Protein (Activation) B2AR->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK MLCK (Inhibition) PKA->MLCK Phosphorylates (Deactivates) KCa K+ Channels (Hyperpolarization) PKA->KCa Activates Relax Airway Smooth Muscle Relaxation MLCK->Relax Reduced Actin-Myosin Crossbridging KCa->Relax Decreased Ca2+ Influx

Caption: Vilanterol binds


-AR, activating Gs-AC-cAMP-PKA axis, leading to MLCK inhibition and relaxation.

Part 3: Experimental Workflow (Human PCLS)

This protocol is designed to validate potency (


)  and onset kinetics .
Phase 1: Tissue Preparation

Objective: Generate viable, 250–300 µm thick lung slices with intact airways.

  • Inflation: Cannulate the main bronchus of the resection lobe. Inflate with 1.5% Low-Melting Point Agarose (prepared in HBSS) at 37°C.

    • Critical: Do not over-inflate. Stop when the distal edges become sharp.

  • Solidification: Submerge the inflated lobe in ice-cold HBSS for 20 minutes to gel the agarose.

  • Slicing: Core the tissue (8–10 mm diameter) containing a visible airway. Use a Krumdieck or Compresstome slicer.[1]

    • Settings: Speed: Medium; Oscillation: High; Thickness: 250 µm.

  • Washout: Incubate slices in DMEM/F12 (supplemented with antibiotics) at 37°C/5% CO2. Change media every 30 mins for 2 hours to remove agarose and inflammatory debris.

Phase 2: The Contraction-Relaxation Assay

Objective: Measure Vilanterol-induced reversal of cholinergic tone.

Diagram: Experimental Flow

PCLS_Protocol Step1 1. Pre-Incubation (1h, 37°C) Equilibration Step2 2. Pre-Constriction Methacholine (EC80) Wait 15-30 min Step1->Step2 Step3 3. Vilanterol Dosing Cumulative (10^-11 to 10^-5 M) Active Treatment Step2->Step3 Step4 4. Image Acquisition Measure Lumen Area Every 5-10 min Step3->Step4 Step5 5. Max Relaxation Add Isoprenaline (10µM) (Positive Control) Step4->Step5

Caption: Step-wise PCLS bronchodilation assay workflow.

Detailed Steps:

  • Baseline Imaging: Place slice in a perfusion chamber or 24-well plate. Capture image (

    
    ).[2]
    
  • Constriction: Add Methacholine (MCh) at

    
     concentration (typically 100 nM – 1 µM). Incubate 15–30 mins until contraction stabilizes. Capture image (
    
    
    
    ).[2][3]
  • Vilanterol Dosing: Add Vilanterol Acetate in cumulative half-log increments (

    
     M to 
    
    
    
    M).
    • Note: Allow 10–15 mins per concentration for equilibration (due to tissue penetration lag).

  • Maximal Relaxation: At the end, add Isoprenaline (10 µM) to define 100% possible relaxation (

    
    ).
    
Phase 3: Data Calculation

Calculate % Relaxation for each dose:



Part 4: Troubleshooting & Quality Control (Self-Validating Systems)

To ensure your data is trustworthy (E-E-A-T), you must run these internal controls:

  • The "Time-Matched" Control:

    • Issue: PCLS can spontaneously relax over time (known as "run-down").

    • Fix: Run a parallel well with MCh only (no Vilanterol). Subtract this spontaneous relaxation from your Vilanterol curve. If spontaneous relaxation >20%, the tissue is compromised.

  • Viability Check (Live/Dead Staining):

    • At the end of the assay, stain a random slice with Calcein AM (Live=Green) and Ethidium Homodimer (Dead=Red). Airway smooth muscle must remain >90% viable.

  • Ciliary Beating:

    • In healthy PCLS, airway epithelium cilia should be actively beating (visible under 20x phase contrast). Absence of beating indicates metabolic stress or pH imbalance.

References

  • Slack, R. J., et al. (2013). "In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action." Journal of Pharmacology and Experimental Therapeutics.

  • Tannheimer, S. L., et al. (2012). "The in vitro pharmacology of the beta2-adrenergic receptor agonist, vilanterol, in human isolated airways." Pulmonary Pharmacology & Therapeutics.

  • Sanderson, M. J. (2011). "Exploring lung physiology in health and disease with lung slices." Pulmonary Pharmacology & Therapeutics.

  • Lötvall, J., et al. (2012). "Efficacy and safety of fluticasone furoate/vilanterol compared with fluticasone propionate/salmeterol combination in adult and adolescent asthma." Thorax.

Sources

A Comparative Guide to the Differential Gene Expression Profiles of Vilanterol and Olodaterol in Respiratory Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals in the respiratory field, understanding the nuanced molecular effects of long-acting beta2-agonists (LABAs) is paramount for advancing therapeutic strategies. Vilanterol and Olodaterol are two prominent once-daily LABAs utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma. While both share a primary mechanism of action, their distinct molecular structures suggest the potential for differential effects on gene expression in target airway cells. This guide provides a comprehensive comparison of Vilanterol and Olodaterol, delving into their known attributes and proposing a robust experimental framework to elucidate their differential gene expression profiles.

Introduction: The Significance of Differential Gene Expression in LABA Therapy

Vilanterol and Olodaterol are inhaled LABAs that provide sustained bronchodilation, a cornerstone of symptomatic relief in obstructive lung diseases.[1][2] Their therapeutic effect is primarily mediated through the activation of β2-adrenergic receptors on airway smooth muscle cells, leading to relaxation and improved airflow.[3][4] However, the β2-adrenergic receptor is a ubiquitous G protein-coupled receptor expressed on various cell types within the lung, including epithelial cells and immune cells.[5] Activation of this receptor can trigger a cascade of intracellular signaling events that ultimately modulate gene transcription, influencing not only bronchodilation but also processes such as inflammation and airway remodeling.[6][7]

Therefore, a comparative analysis of the gene expression profiles induced by Vilanterol and Olodaterol can provide invaluable insights into their broader pharmacological effects. Such data can help to:

  • Uncover novel mechanisms of action: Beyond bronchodilation, do these agents have distinct anti-inflammatory or pro-remodeling properties at the molecular level?

  • Inform patient stratification: Could specific gene expression signatures predict a more favorable response to one drug over the other in certain patient populations?

  • Guide the development of next-generation therapies: Can we identify pathways uniquely modulated by one agent to design more targeted and effective drugs?

This guide will first summarize the known pharmacological properties of Vilanterol and Olodaterol. Subsequently, it will present a detailed, field-proven experimental workflow for conducting a head-to-head comparison of their effects on gene expression in a relevant in vitro model system.

Pharmacological Profiles: Vilanterol and Olodaterol

FeatureVilanterolOlodaterol
Drug Class Long-Acting Beta2-Agonist (LABA)Long-Acting Beta2-Agonist (LABA)
Primary Mechanism Selective agonist for the β2-adrenergic receptor, leading to increased intracellular cAMP and bronchial smooth muscle relaxation.[8][9]Selective agonist for the β2-adrenergic receptor, leading to increased intracellular cAMP and bronchial smooth muscle relaxation.[4][10]
Selectivity High selectivity for β2 receptors over β1 and β3 receptors.[11]High in vitro selectivity for β2 receptors over β1 and β3 receptors.[4]
Clinical Indications Primarily for the long-term, once-daily maintenance treatment of COPD and asthma, often in combination with an inhaled corticosteroid (ICS) or a long-acting muscarinic antagonist (LAMA).[1][12]For the long-term, once-daily maintenance treatment of COPD, including chronic bronchitis and emphysema, and can be used in combination with a LAMA.[1]
Known Gene Expression Effects Limited publicly available data on global gene expression profiles.A study has shown that Olodaterol can exert anti-inflammatory effects on human bronchial epithelial cells by reducing the expression of pro-inflammatory mediators like IL-8 and mucus-related genes like Muc5AC.[7]

The β2-Adrenergic Receptor Signaling Pathway

The canonical signaling pathway initiated by the binding of a LABA, such as Vilanterol or Olodaterol, to the β2-adrenergic receptor is depicted below. This pathway culminates in the activation of transcription factors that can modulate the expression of a wide array of genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LABA Vilanterol or Olodaterol beta2AR β2-Adrenergic Receptor LABA->beta2AR 1. Binding Gs Gs Protein (αβγ) beta2AR->Gs 2. Activation AC Adenylyl Cyclase Gs->AC 3. Gαs subunit activates cAMP cAMP ATP ATP ATP->cAMP 4. Conversion PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation CREB CREB (inactive) PKA->CREB 6. Phosphorylation pCREB pCREB (active) CREB->pCREB DNA Target Gene Promoters (CRE) pCREB->DNA 7. Binds to CRE Transcription Gene Transcription DNA->Transcription 8. Modulation

Caption: The β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Comparative Gene Expression Profiling

To address the gap in our understanding of the differential effects of Vilanterol and Olodaterol, a robust and well-controlled in vitro study is essential. The following experimental workflow provides a detailed methodology for such an investigation.

G cluster_setup 1. Experimental Setup cluster_processing 2. Sample Processing cluster_analysis 3. Gene Expression Analysis (RNA-Seq) cluster_data 4. Data Analysis CellCulture Human Bronchial Epithelial Cells (HBECs) - Primary culture or cell line (e.g., BEAS-2B) DrugTreatment Treatment Groups: - Vehicle Control - Vilanterol (e.g., 10 nM) - Olodaterol (e.g., 10 nM) CellCulture->DrugTreatment Seed and treat cells RNA_Extraction Total RNA Extraction (e.g., Trizol or column-based kit) DrugTreatment->RNA_Extraction 24h post-treatment QC RNA Quality Control (e.g., Bioanalyzer for RIN score) RNA_Extraction->QC LibraryPrep RNA-Seq Library Preparation (Poly-A selection or Ribo-depletion) QC->LibraryPrep Sequencing Next-Generation Sequencing (e.g., Illumina NovaSeq) LibraryPrep->Sequencing DataQC Raw Data Quality Control (e.g., FastQC) Sequencing->DataQC Alignment Read Alignment to Human Genome (e.g., STAR) DataQC->Alignment Quantification Gene Expression Quantification (e.g., RSEM, Salmon) Alignment->Quantification DEA Differential Expression Analysis (e.g., DESeq2, edgeR) Quantification->DEA PathwayAnalysis Pathway and Functional Enrichment Analysis (e.g., GSEA, DAVID) DEA->PathwayAnalysis

Caption: Experimental Workflow for Comparative Transcriptomics.

Detailed Experimental Protocols

4.1.1. Cell Culture and Treatment

  • Cell Line: Human Bronchial Epithelial Cells (HBECs) are a highly relevant cell type for studying the effects of inhaled therapeutics. Primary HBECs isolated from healthy donors or patients with respiratory diseases are the gold standard. Alternatively, an immortalized human bronchial epithelial cell line such as BEAS-2B can be used for a more standardized system.

  • Culture Conditions: Cells should be cultured in appropriate media (e.g., Bronchial Epithelial Cell Growth Medium) at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Preparation: Vilanterol trifenatate and Olodaterol hydrochloride should be dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then made in culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of solvent) must be included in all experiments.

  • Treatment Protocol:

    • Seed HBECs in 6-well plates and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 12-24 hours to synchronize their cell cycle and reduce basal signaling activity.

    • Replace the medium with fresh serum-free medium containing either vehicle, Vilanterol (e.g., 10 nM), or Olodaterol (e.g., 10 nM). The chosen concentration should be pharmacologically relevant.

    • Incubate the cells for a predetermined time point (e.g., 24 hours) to allow for transcriptional changes to occur.

4.1.2. RNA Extraction and Quality Control

  • RNA Extraction: At the end of the treatment period, lyse the cells directly in the culture wells using a lysis buffer (e.g., from a column-based RNA extraction kit or TRIzol reagent). Follow the manufacturer's protocol for total RNA isolation.

  • Quality Control: The quantity and purity of the extracted RNA should be assessed using a spectrophotometer (e.g., NanoDrop), measuring the A260/280 and A260/230 ratios. The integrity of the RNA is crucial for reliable RNA-Seq data and should be evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN score of >8 is generally recommended for RNA-Seq.

4.1.3. RNA-Seq Library Preparation and Sequencing

  • Library Preparation: High-quality total RNA is used to generate sequencing libraries. This typically involves the selection of polyadenylated (poly-A) mRNA, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate millions of short reads.

4.1.4. Bioinformatic Analysis

  • Data Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC.

  • Read Alignment: The high-quality reads are then aligned to the human reference genome using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: The number of reads mapping to each gene is counted to generate a gene expression matrix.

  • Differential Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes that are significantly upregulated or downregulated in the Vilanterol- and Olodaterol-treated groups compared to the vehicle control. A direct comparison between the Vilanterol and Olodaterol treatment groups will reveal their differential effects.

  • Pathway and Functional Enrichment Analysis: To understand the biological implications of the differentially expressed genes, pathway and gene ontology (GO) enrichment analysis is performed using tools such as the Gene Set Enrichment Analysis (GSEA) or the DAVID Functional Annotation Tool. This will identify the biological pathways and cellular processes that are significantly modulated by each drug.

Expected Outcomes and Interpretation

The proposed experimental workflow will generate a comprehensive dataset of gene expression changes induced by Vilanterol and Olodaterol. The analysis of this data is expected to reveal:

  • Commonly regulated genes and pathways: These represent the core transcriptional response to β2-adrenergic receptor activation by both LABAs.

  • Differentially regulated genes and pathways: These will highlight the unique molecular signatures of Vilanterol and Olodaterol. For instance, one agent may have a more pronounced effect on genes involved in anti-inflammatory responses, while the other might more strongly influence genes related to extracellular matrix remodeling.

The results of this comparative analysis will provide a deeper understanding of the molecular pharmacology of these two important respiratory medicines, with the potential to guide future research and clinical applications.

Conclusion

While Vilanterol and Olodaterol share the same primary mechanism of action as long-acting beta2-agonists, their distinct chemical structures warrant a thorough investigation into their differential effects on gene expression. The experimental framework outlined in this guide provides a robust and scientifically rigorous approach to elucidate these differences. The insights gained from such studies will be instrumental for researchers, scientists, and drug development professionals in advancing our understanding of respiratory pharmacotherapy and paving the way for more personalized and effective treatments for patients with asthma and COPD.

References

  • PubChem. Vilanterol. National Center for Biotechnology Information. [Link]

  • World Anti-Doping Agency. The Prohibited List. [Link]

  • American Academy of Allergy, Asthma & Immunology. Long-Acting Beta-Agonists (LABAs). [Link]

  • Chicco, D. (2023, July 20). An R Package to Facilitate Data Reading from Gene Expression Omnibus (GEO) [Video]. YouTube. [Link]

  • Asthma + Lung UK. Long-acting beta-2 agonist (LABA) inhalers. (2025, April 7). [Link]

  • Donohue, J. F., et al. (2014). Profile of fluticasone furoate/vilanterol dry powder inhaler combination therapy as a potential treatment for COPD. International Journal of Chronic Obstructive Pulmonary Disease, 9, 239–250. [Link]

  • U.S. Food and Drug Administration. (2013). Striverdi Respimat (olodaterol) Inhalation Spray Medical Review. [Link]

  • Debouck, C., & Goodfellow, P. N. (1999). DNA microarrays in drug discovery and development. Nature Genetics, 21(1 Suppl), 48–50. [Link]

  • Patel, M., & Tadi, P. (2025, November 7). Beta 2 Agonists. In StatPearls. StatPearls Publishing. [Link]

  • Lefkowitz, R. J. (2007). Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation. Journal of Allergy and Clinical Immunology, 120(5), 1003–1009. [Link]

  • Danahay, H., et al. (2015). Differentiation of human bronchial epithelial cells: role of hydrocortisone in development of ion transport pathways involved in mucociliary clearance. American Journal of Physiology-Lung Cellular and Molecular Physiology, 308(3), L227-L239. [Link]

  • National Center for Biotechnology Information. Gene Expression Omnibus. [Link]

  • Wikipedia. Olodaterol. [Link]

  • U.S. Food and Drug Administration. (2013, May 8). Breo Ellipta (fluticasone furoate and vilanterol inhalation powder) Pharmacology/Toxicology Review and Evaluation. [Link]

  • Dr. Inam. (2025, January 21). Pharmacology of Vilanterol (Breo) ; Mechanism of action, Pharmacokinetics, Uses, Effects [Video]. YouTube. [Link]

  • Fierce Biotech. (2013, September 9). Olodaterol Shows Sustained Improvements in Lung Function in Patients with Moderate to Severe Chronic Obstructive Pulmonary Disease (COPD). [Link]

  • BioPharm International. (2005, October 1). Microarray Applications in Drug Discovery and Development. [Link]

  • Li, G., et al. (2012). Common genetic variants of the β2-adrenergic receptor affect its translational efficiency and are associated with human longevity. Aging Cell, 11(6), 1085-1093. [Link]

  • Deeks, E. D. (2019). Tiotropium/Olodaterol: A Review in COPD. Drugs, 79(9), 995–1006. [Link]

  • Newton, R., et al. (2017). The long-acting β2-adrenoceptor agonist, indacaterol, enhances glucocorticoid receptor-mediated transcription in human airway epithelial cells in a gene-dependent manner. British Journal of Pharmacology, 174(16), 2780-2793. [Link]

  • Wikipedia. Long-acting beta-adrenoceptor agonist. [Link]

  • ResearchGate. Expression profiling and drug-based studies. [Link]

  • Chalmers, J. D. (2025). Brensocatib—Another Therapeutic “Window of Opportunity” for Patients with Bronchiectasis. Journal of Clinical Medicine, 14(1), 123.
  • Genomics Lab. (2020, November 28). Genome wide study Part 17 | How to extract Gene Expression Data from NCBI GEO [Video]. YouTube. [Link]

  • He, S., et al. (2021). Olodaterol exerts anti-inflammatory effects on COPD airway epithelial cells. Respiratory Research, 22(1), 69. [Link]

  • ResearchGate. Possible signal pathways of β-adrenergic system and the role of ADRB2... [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. vilanterol. [Link]

  • Barrett, T., & Edgar, R. (2025, September 4). NCBI GEO: archive for gene expression and epigenomics data sets: 23-year update. Nucleic Acids Research, gkad791. [Link]

  • Barnes, P. J. (2002). Scientific rationale for inhaled combination therapy with long-acting β2-agonists and corticosteroids. European Respiratory Journal, 19(1), 182-191. [Link]

  • NCBI. (2023, July 6). Use GEO2R to Analyze Data in GEO, the Gene Expression Omnibus [Video]. YouTube. [Link]

  • Dr. Inam. (2024, December 15). Pharmacology of Olodaterol (Striverdi ; Overview, Mechanism of action, Pharmacokinetics, Use, Effect [Video]. YouTube. [Link]

  • QIAGEN. Cardiac β-adrenergic Signaling. [Link]

  • navarra.es. olodaterol / tiotropiUM. [Link]

  • COPD News Today. (2017, February 9). Fluticasone-Vilanterol (Breo Ellipta) for COPD. [Link]

  • Quackenbush, J. (2002). Analysis of microarray experiments of gene expression profiling. Nature Reviews Genetics, 3(6), 418-427. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. olodaterol. [Link]

  • Data.gov. gene-expression. [Link]

  • Madden, K. S., & Bellinger, D. L. (2017). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. International Journal of Molecular Sciences, 18(9), 1863. [Link]

  • Ferguson, G. T., et al. (2015). Tiotropium Bromide/Olodaterol (Stiolto Respimat): Once-Daily Combination Therapy for the Maintenance of COPD. P&T, 40(10), 674–679. [Link]

  • U.S. Food and Drug Administration. (2012, July 12). Breo Ellipta (fluticasone furoate and vilanterol inhalation powder) Clinical Review. [Link]

  • Saint-Antoine, M. (2024, March 22). Lesson 2: Downloading Data from Gene Expression Omnibus (GEO) [Video]. YouTube. [Link]

  • Qin, H. (2012, November 2). Retrieve and analyze a gene expression data set from NCBI GEO in R [Video]. YouTube. [Link]

  • Mayo Clinic. Fluticasone, umeclidinium, and vilanterol (inhalation route). [Link]

  • MDPI. Gene Expression-Guided Drug Repurposing in Oncology: Insights from Antiretroviral Agents in Prostate and Bladder Cancer. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Translational Relevance of Preclinical Vilanterol Acetate Studies

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey from a promising preclinical compound to a clinically effective therapeutic is fraught with challenges, particularly in respiratory medicine where the disconnect between animal models and human disease can be substantial. This guide delves into the translational journey of Vilanterol Acetate (VI), a long-acting beta2-agonist (LABA), as a case study in navigating this complex landscape. We will dissect the preclinical data that supported VI's development, comparing it with established alternatives and critically evaluating how well these early findings predicted its eventual clinical profile in the treatment of Chronic Obstructive Pulmonary Disease (COPD) and asthma. By examining the experimental choices, from in vitro assays to in vivo models, and aligning them with clinical outcomes, this guide provides a framework for designing and interpreting more predictive preclinical respiratory studies.

Section 1: The Foundation: Mechanism of Action and the Translational Imperative

Vilanterol, like all beta2-agonists, exerts its therapeutic effect by relaxing the smooth muscle of the airways.[1] It specifically binds to and activates beta-2 adrenergic receptors, initiating a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP).[2][3] This leads to bronchodilation, alleviating key symptoms of asthma and COPD such as wheezing, breathlessness, and chest tightness.[1]

The critical challenge, or the "translational gap," in respiratory drug development is that success in preclinical models often fails to predict clinical efficacy.[4] Animal models, while essential, cannot fully replicate the genetic and environmental heterogeneity of human respiratory diseases.[4][5] Therefore, a successful translational strategy relies not on a single "perfect" model, but on a carefully selected suite of experiments that build a cohesive and compelling body of evidence. Vilanterol's development provides an excellent illustration of such a strategy.

Diagram: Beta-2 Adrenergic Receptor Signaling Pathway

The following diagram illustrates the molecular mechanism of action for Vilanterol and other beta2-agonists.

Beta2_Signaling_Pathway cluster_membrane Cell Membrane B2AR Beta-2 Adrenergic Receptor Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts Vilanterol Vilanterol Vilanterol->B2AR Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylates targets leading to

Caption: Vilanterol activates the B2AR, leading to cAMP production and ultimately, bronchodilation.

Section 2: Preclinical Characterization: From Benchtop to In Vivo Models

A robust preclinical package aims to answer fundamental questions: How potent and selective is the compound? Does this potency translate to functional activity in a living system? And how does it compare to existing therapies?

Part 2.1: In Vitro Potency and Functional Selectivity

The initial step is to determine a compound's affinity and activity at its target receptor. This is crucial for establishing the foundational pharmacological profile and provides the first hint of its potential therapeutic window.

Rationale for Experimental Choice: The guinea pig tracheal strip assay is a classic and highly informative ex vivo model. The guinea pig airway is anatomically and pharmacologically similar to the human airway, making it a relevant system for studying bronchodilator effects.[5] This assay allows for the direct measurement of smooth muscle relaxation, providing key parameters like potency (EC50) and intrinsic efficacy.

Experimental Protocol: Isolated Guinea Pig Tracheal Strip Assay

  • Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized. The trachea is excised and placed in cold Krebs-Henseleit (KH) buffer.

  • Mounting: The trachea is cut into rings and then opened to form strips. These strips are mounted in organ baths containing KH buffer, maintained at 37°C, and aerated with 95% O2 / 5% CO2.

  • Equilibration: Tissues are equilibrated under a resting tension of 1g for at least 60 minutes, with buffer changes every 15 minutes.

  • Contraction: Tissues are contracted with a submaximal concentration of a spasmogen (e.g., histamine or carbachol).

  • Drug Addition: Once a stable contraction plateau is reached, cumulative concentrations of the beta2-agonist (Vilanterol, Salmeterol, Formoterol) are added to the bath.

  • Data Acquisition: The relaxation of the tracheal strip is measured isometrically. Data are expressed as a percentage of the maximum possible relaxation.

  • Analysis: Concentration-response curves are generated, and EC50 (concentration producing 50% of maximal effect) values are calculated.

Comparative Data: In Vitro Profile of Vilanterol and Other LABAs

CompoundReceptor Affinity (pKi) at β2-ARPotency (pEC50)Intrinsic Efficacy (vs. Isoprenaline)Onset of ActionDuration of Action
Vilanterol High (Comparable to Salmeterol)[6]HighHigh (Similar to Indacaterol)[6]Fast[6]> 22 hours[6]
Salmeterol High[6]ModeratePartial AgonistSlow~12 hours[7]
Formoterol ModerateHighFull AgonistVery Fast[6]~12 hours[7]
Indacaterol HighHighHigh[6]Fast~24 hours[8]

This table synthesizes data from multiple sources. Absolute values can vary by experimental conditions.

Insight: The in vitro data for Vilanterol was highly promising. It combined the high affinity of salmeterol with the high intrinsic efficacy of formoterol and indacaterol, and critically, demonstrated a prolonged duration of action.[6] This profile predicted a potent, long-lasting bronchodilator suitable for once-daily dosing, a key potential advantage for patient adherence.[9][10]

Part 2.2: In Vivo Bronchoprotection Models

Demonstrating efficacy in vivo is the next critical step. These models assess the ability of a drug to protect against a bronchoconstrictor challenge in a whole animal, providing a more integrated physiological assessment.

Rationale for Experimental Choice: The conscious guinea pig model of histamine- or acetylcholine-induced bronchoconstriction is a standard for evaluating bronchodilator efficacy.[5] It measures a clinically relevant endpoint—the ability to prevent airway narrowing—and allows for the determination of both potency (ED50) and duration of action in a living system. Rodents are the most widely used animals for these models due to their genetic similarity to humans, short reproductive cycles, and cost-effectiveness.[11][12]

Diagram: In Vivo Bronchoprotection Workflow

In_Vivo_Workflow cluster_setup Phase 1: Setup & Dosing cluster_challenge Phase 2: Challenge & Measurement cluster_analysis Phase 3: Analysis Animal Guinea Pig Acclimatization Dosing Administer Inhaled LABA (Vilanterol or Comparator) Animal->Dosing Wait Wait for Specific Time Point (e.g., 1h, 8h, 24h) Dosing->Wait Challenge Expose to Aerosolized Bronchoconstrictor (e.g., Histamine) Wait->Challenge Measure Measure Time to Onset of Bronchoconstriction (e.g., Pre-convulsion time) Challenge->Measure Calculate Calculate Percent Protection vs. Vehicle Measure->Calculate Plot Plot Dose-Response Curve & Determine ED50 Calculate->Plot Duration Assess Duration of Action by repeating at multiple time points Plot->Duration

Caption: Workflow for assessing bronchoprotective effects of inhaled compounds in guinea pigs.

Translational Outcome: Preclinical in vivo studies confirmed the potent and long-lasting bronchoprotective effects of Vilanterol that were suggested by the in vitro data. This consistency across experimental systems provided strong justification to proceed to clinical development. The 24-hour duration of action observed preclinically was a key differentiator from twice-daily LABAs like salmeterol and formoterol and was a primary hypothesis to be tested in human trials.[13]

Section 3: Bridging Preclinical and Clinical: The Role of Pharmacokinetics

Pharmacokinetics (PK)—what the body does to the drug—is the essential bridge between preclinical efficacy and clinical dosing. Understanding how a drug is absorbed, distributed, metabolized, and eliminated is paramount for predicting human exposure and designing safe and effective clinical trials.[14]

The Cross-Species Challenge: A major hurdle is that drug metabolism can differ significantly between species. Vilanterol is primarily metabolized by the CYP3A4 enzyme.[2] Therefore, preclinical species were chosen (e.g., dogs, monkeys) that possess this enzyme and have a metabolic profile more comparable to humans than some rodent species.

Comparative Data: Key Pharmacokinetic Parameters

ParameterPreclinical Species (e.g., Dog)HumanTranslational Implication
Route InhaledInhaledDirect translation of delivery method.[15]
Absorption (Tmax) Rapid (minutes)Rapid (5-15 minutes)[2]Confirmed rapid absorption from the lung into systemic circulation.
Metabolism Primarily CYP3A4-mediatedPrimarily CYP3A4-mediated[2]Allowed for relevant drug-drug interaction studies and metabolite profiling.
Elimination Half-Life (t½) Moderate~11 hours (functional)[2]While absolute values differ, the long half-life supported a once-daily dosing regimen.
Bioavailability LowLow (~27%)[2]High first-pass metabolism limits systemic exposure, potentially improving safety.

Insight: The preclinical PK profile of Vilanterol was successfully translated to humans. The rapid absorption and long half-life observed in animal studies were mirrored in clinical trials, validating the preclinical modeling.[2] This strong PK correlation was instrumental in selecting the correct dose for Phase II and III studies, minimizing the risk of choosing a sub-therapeutic or toxic dose.

Section 4: The Clinical Verdict: Did the Preclinical Promise Hold?

The ultimate test of translational science is the outcome of human clinical trials. For Vilanterol, the preclinical data proved to be a reliable predictor of its clinical performance.

Efficacy Translation: The primary endpoint in many asthma and COPD trials is the improvement in lung function, measured as the change from baseline in trough Forced Expiratory Volume in 1 second (FEV1).[16][17]

Data Table: Preclinical Predictions vs. Clinical Realities

Preclinical FindingSupporting Preclinical EvidenceClinical Trial OutcomeSupporting Clinical Evidence
Potent Bronchodilation High in vitro potency (pEC50) and low in vivo ED50 in bronchoprotection models.Significant and clinically meaningful improvements in trough FEV1 vs. placebo and comparators.Vilanterol-containing combinations were shown to be at least as effective as formoterol-based treatments in improving lung function.[9] In one study, the FF/VI combination showed a statistically significant improvement in trough FEV1 over VI alone.[17]
24-Hour Duration of Action >22-hour activity in tracheal strips; sustained bronchoprotection at 24h in guinea pigs.Sustained improvement in FEV1 over a 24-hour dosing interval, confirming suitability for once-daily administration.The 24-hour duration of action allows for once-daily dosing, a potential advantage over twice-daily LABAs like formoterol.[13]
Rapid Onset of Action Fast onset observed in in vitro functional assays.Rapid improvements in lung function observed shortly after dosing in clinical trials.Vilanterol has a rapid onset of action.[13]

Safety and Selectivity Translation: A key preclinical concern for any beta2-agonist is off-target effects, particularly cardiovascular effects (e.g., increased heart rate) due to stimulation of beta-1 receptors.[18] Preclinical studies for Vilanterol demonstrated high selectivity for the beta-2 receptor over the beta-1 receptor.[13]

This selectivity translated well into the clinic. While cardiovascular effects can occur, comprehensive clinical trials and post-marketing data have shown that Vilanterol, at its approved therapeutic dose (25 mcg), has a favorable safety profile.[9][19] The incidence of cardiovascular adverse events was generally low and comparable to other LABAs and placebo in many studies.[20]

Section 5: Conclusion and Best Practices for Translational Success

The development of Vilanterol Acetate stands as a successful example of translational respiratory science. The strong concordance between preclinical predictions and clinical outcomes can be attributed to a logical, multi-faceted approach.

Key Takeaways for Researchers:

  • Build a Cohesive Story: Don't rely on a single assay. Integrate data from in vitro binding, ex vivo tissue function, in vivo efficacy models, and cross-species PK to build a comprehensive evidence package.

  • Choose Relevant Models: Select preclinical models with the greatest physiological and pharmacological relevance to the human condition. For beta2-agonists, the guinea pig airway remains a valuable tool.[5]

  • Prioritize PK/PD Understanding: A deep understanding of cross-species metabolism and pharmacokinetics is not optional; it is essential for successful dose selection and for bridging the gap between animal and human studies.[14]

  • Define the Differentiator: Clearly identify the key differentiating features of the molecule early on (e.g., Vilanterol's 24-hour duration) and design preclinical and clinical studies to rigorously test this hypothesis.

Diagram: A Logic Framework for Translational Respiratory Research

Translational_Framework Target Target Identification & Validation InVitro In Vitro Characterization (Potency, Selectivity, Onset/Offset) Target->InVitro ExVivo Ex Vivo Functional Assays (e.g., Tracheal Strips) InVitro->ExVivo InVivo_Efficacy In Vivo Efficacy Models (e.g., Bronchoprotection) ExVivo->InVivo_Efficacy PKPD Preclinical PK/PD & Safety Pharmacology InVivo_Efficacy->PKPD Decision Go/No-Go Decision PKPD->Decision IND IND-Enabling Toxicology Clinical Clinical Trials (Phase I-III) IND->Clinical Decision->Target No-Go (Iterate/Terminate) Decision->IND Go

Caption: A structured approach to preclinical development increases the probability of translational success.

By adhering to these principles, researchers can enhance the predictive power of their preclinical work, ultimately accelerating the development of new, effective therapies for patients with respiratory diseases.

References

  • Vertex AI Search. (2025, January 7). Vilanterol: How It Helps Manage Asthma and COPD.
  • Vertex AI Search. (2025, January 21). Pharmacology of Vilanterol (Breo) ; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • IUPHAR/BPS Guide to PHARMACOLOGY. vilanterol.
  • PubChem. Vilanterol | C24H33Cl2NO5 | CID 10184665.
  • YouTube. (2025, March 31). Journal Club: Vilanterol vs formoterol in obstructive airway diseases: A comprehensive review.
  • YouTube. (2024, December 16). Pharmacology of Fluticasone-Vilanterol (Breo) Inhaler ; Mechanism of action, Pharmacokinetics, Uses.
  • Dr.Oracle. (2025, December 22). Which is better for COPD or asthma treatment, vilanterol (Long-Acting Beta Agonist - LABA), formoterol (LABA), or salmeterol (LABA)?.
  • PubMed Central - NIH. (2013, April 19).
  • PubMed. Evaluating fluticasone furoate + vilanterol for the treatment of chronic obstructive pulmonary disease (COPD).
  • PubMed. Preclinical animal models of asthma and chronic obstructive pulmonary disease.
  • PubMed. Efficacy and safety of Once-Daily Vilanterol/Fluticasone furoate MDI in persistent asthma: Phase 3 OD-INHALE Study.
  • ClinicalTrials.gov. NCT03248128 | Safety and Efficacy Study of Fluticasone Furoate/Vilanterol (FF/VI) Fixed Dose Combination (FDC) Compared to FF Alone in Subjects With Asthma.
  • Dove Medical Press. (2016, December 30). Spotlight on fluticasone furoate/umeclidinium/vilanterol in COPD: design, development, and potential place in therapy.
  • Frontiers.
  • PubMed Central - NIH.
  • MDPI.
  • ResearchGate. (2025, August 6). New combination treatments in the management of asthma: focus on fluticasone/vilanterol.
  • BioModels. Predictive Preclinical Animal Models of Pulmonary Disease: Acute and Severe Asthma, Pulmonary Fibrosis, Acute Lung Injury (ALI)
  • Annals of National Academy of Medical Sciences. (2025, February 20). Vilanterol vs formoterol in obstructive airway diseases: A comprehensive review of efficacy, safety, and clinical advantages in light of Global Initiative for Asthma 2024 and Global Initiative for Chronic Obstructive Lung Disease 2024 guidelines.
  • ERS Publications.
  • COPD. (2017, January 19). A randomized trial of once-daily fluticasone furoate/vilanterol or vilanterol versus placebo to determine effects on arterial stiffness in COPD.
  • ResearchGate. (2025, August 6). Comparative efficacy of indacaterol 150 μg and 300 μg versus fixed-dose combinations of formoterol + budesonide or salmeterol + fluticasone for the treatment of chronic obstructive pulmonary disease - A network meta-analysis.
  • PubMed.
  • ACS Publications. (2020, September 22).
  • accessdata.fda.gov. (2019, January 7).
  • Experimental animal models for COPD: a methodological review.
  • Transl
  • SCIREQ. COPD Animal Models.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.